Myricetin 3-O-glucoside exhibits a range of biological activities, primarily driven by its antioxidant properties, but also extends to anti-inflammatory and anti-cancer effects.
| Activity | Reported Effects & Mechanisms | Research Model |
|---|---|---|
| Antioxidant | Scavenges free radicals and reactive oxygen species (ROS) [1]. | In vitro assays [1] |
| Anti-inflammatory | Demonstrates anti-inflammatory effects [1]. | In vivo models [1] |
| Antinociceptive | Shows pain-relieving (antinociceptive) action [1]. | In vivo models [1] |
| Antigenotoxic | Protects against DNA damage [1]. | In vitro assays [1] |
| Anticancer | The aglycone, myricetin, inhibits cancer cell migration/invasion, induces apoptosis [2] [3]. | In vitro cell cultures, animal models [2] [3] |
The anticancer effects are primarily attributed to its aglycone, myricetin. The diagram below illustrates the multi-targeted mechanisms by which myricetin acts against cancer cells.
Myricetin's multi-targeted action against cancer cells involves key pathways and molecular players.
Traditional plant extraction yields limited amounts of this compound [1]. Enzymatic Synthesis using Engineered Microbes presents a more efficient and scalable alternative.
The diagram below outlines the workflow for producing this compound using engineered E. coli.
Workflow for microbial production of Myricetin 3-O-galactoside via metabolic engineering [1].
A similar strategy can be applied for glucoside production by reconstructing a UDP-glucose pathway and introducing a glucosyltransferase gene [4].
Myricetin itself has limited bioavailability due to poor water solubility and scarce absorption [2] [3]. Glycosylation, as in this compound, improves water solubility [1]. Research is actively exploring nano-formulations to further enhance its therapeutic potential.
| Formulation Goal | Description | Potential Benefit |
|---|---|---|
| Enhanced Bioavailability | Nano-delivery systems to improve solubility and absorption [2]. | More reliable and efficient drug delivery. |
| Targeted Delivery | Precisely target cancer cellular networks [2]. | Increased efficacy, reduced side effects. |
For researchers aiming to work with this compound, here are methodologies for key activities.
This protocol is for enzymatic synthesis and detection of the glycoside.
This outlines a general approach for evaluating anti-cancer effects, typically using the myricetin aglycone.
This compound is a promising natural product derivative with enhanced physicochemical properties. Its broad pharmacological potential, particularly in oncology, is driven by multi-mechanistic actions. Overcoming its bioavailability challenges through advanced synthesis and nano-formulations is a key focus of current research, holding significant promise for future therapeutic development.
The table below summarizes the key chemical information available for Myricetin 3-O-β-D-glucoside. [1]
| Property | Description |
|---|---|
| IUPAC Name | 5,7-dihydroxy-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one |
| CAS Registry Number | 19833-12-6 |
| Chemical Formula | C₂₁H₂₀O₁₃ |
| Average Molecular Weight | 480.38 g/mol |
| Purity | ≥98% |
| Physical Form | Solid |
| Storage | Keep in a dark place, sealed and dry at 2-8°C |
The search results reveal a crucial detail for your research: much of the available biological activity data is for Myricetin 3-O-β-D-galactopyranoside (M3G, or myricetin 3-galactoside), not the glucoside variant. [2] [3] [4] The galactoside is a distinct compound with different chemical and physical properties. The following table contrasts the two compounds based on available data. [2] [1]
| Feature | Myricetin 3-O-β-D-glucoside | Myricetin 3-O-β-D-galactoside |
|---|---|---|
| CAS Number | 19833-12-6 [1] | 15648-86-9 [2] |
| Sugar Moiety | D-Glucose | D-Galactose |
| Reported Bioactivities | Information limited in search | Potential anti-osteoporotic [3], anti-photoaging [4], antinociceptive (pain relief) [5] |
The methodologies used to study the bioactivity of Myricetin 3-O-β-D-galactopyranoside (M3G) provide a template for how you might experimentally approach the glucoside variant. [3] [4]
The core experimental workflow for evaluating myricetin glycoside bioactivity, based on studies of the galactoside variant. [3] [4]
Myricetin (3,5,7,3′,4′,5′-hexahydroxyflavone) is a natural flavonol belonging to the flavonoid class of polyphenolic compounds, with a chemical formula of C₁₅H₁₀O₈ and molecular mass of 318.24 g/mol [1]. This compound exists in nature primarily as glycoside derivatives rather than as free aglycones, with the aglycone form (myricetin) and glycosylated forms (such as myricetin-3-O-galactoside) representing the two main structural variants with distinct biological and physicochemical properties [1] [2]. The structural differences between these forms profoundly impact their antioxidant capacity, bioavailability, and therapeutic potential, making this comparison particularly relevant for drug development professionals seeking to optimize myricetin-based formulations.
The fundamental structural distinction between myricetin aglycone and its glycosylated derivatives lies in the presence of sugar moieties attached to the flavonol skeleton. Myricetin aglycone features a polyhydroxylated structure with hydroxyl groups at positions 3, 5, 7, 3', 4', and 5' on the flavone backbone, while myricetin glycosides (such as myricetin-3-O-galactoside) contain sugar groups—most commonly at the 3-O position—which significantly alter their physicochemical properties [2]. This 3-O-galactosylation process is biologically significant in plant metabolism and results in the coexistence of both forms in various plants, including white myrtle and Nelumbo nucifera [2].
Table 1: Structural and Physicochemical Comparison of Myricetin Aglycone and Glycosides
| Property | Myricetin Aglycone | Myricetin Glycosides |
|---|---|---|
| Chemical Structure | 3,5,7,3′,4′,5′-hexahydroxyflavone | Sugar moiety (e.g., galactose) attached to 3-O position |
| Molecular Weight | 318.24 g/mol | ~480.09 g/mol (for monoglycosides) |
| Water Solubility | Slightly soluble | Enhanced water solubility |
| Lipophilicity | Higher (logP ~2-3) | Reduced lipophilicity |
| Thermal Stability | Moderate | Varies with glycosylation type |
| Primary Natural Sources | Berries, fruits, vegetables, nuts, tea | Same sources, often coexisting with aglycone |
The antioxidant properties of myricetin compounds represent one of the most significant areas of differentiation between aglycone and glycosylated forms. Both myricetin aglycone and its glycosides function as effective antioxidants through mechanisms involving free radical scavenging, but with markedly different efficiencies and pathways [2]. Understanding these distinctions is crucial for researchers designing antioxidant-based therapies or seeking to leverage the natural antioxidant properties of myricetin for pharmacological applications.
Both myricetin aglycone and myricetin-3-O-galactoside (M3OGa) demonstrate the ability to form radical adducts (RAF) when interacting with free radicals such as DPPH•, though the specific products and efficiency differ substantially [2]. When incubated with 2 mol DPPH•, myricetin aglycone produces a myricetin-DPPH adduct (m/z 711.1039) and a myricetin-myricetin dimer (m/z 634.0544), while M3OGa yields an M3OGa-DPPH adduct (m/z 873.1573) and an M3OGa-M3OGa dimer (m/z 958.1620) under identical conditions [2]. These findings indicate that both compounds can trap free radicals through a chain reaction comprising propagation and termination steps, with the 3-O-galactosylation primarily limiting the antioxidant pathways at the propagation step rather than affecting the termination step [2].
The following diagram illustrates the radical adduct formation pathways for both myricetin aglycone and myricetin-3-O-galactoside when interacting with DPPH radicals:
Radical Adduct Formation Pathways for Myricetin Aglycone and Glycoside. HAT = Hydrogen Atom Transfer.
Comparative studies using multiple antioxidant assessment methods consistently demonstrate the superior antioxidant activity of myricetin aglycone compared to its glycosylated forms [2]. In DPPH•-trapping assays, myricetin-3-O-galactoside consistently showed higher IC₅₀ values (indicating lower potency) across all tested antioxidant analyses compared to the aglycone form [2]. Similar results were observed in PTIO•-trapping analyses and •O₂ inhibition assays, confirming that the 3-O-galactosylation process reduces the antioxidant efficacy of the parent flavonol [2]. This reduction is attributed to the steric hindrance introduced by the galactose moiety and the blocking of crucial hydroxyl groups involved in radical stabilization, particularly the 3-OH group which plays a key role in the antioxidant activity of flavonols [2].
Myricetin compounds exhibit a broad spectrum of biological activities with significant implications for drug development. Both aglycone and glycosylated forms demonstrate therapeutic potential across multiple disease models, though often with differing efficacy and mechanism of action. The following table summarizes key comparative biological activities:
Table 2: Comparative Biological Activities of Myricetin Aglycone and Glycosides
| Biological Activity | Myricetin Aglycone | Myricetin Glycosides | Mechanisms/Notes |
|---|---|---|---|
| Antioxidant Capacity | Strong radical scavenging [2] | Reduced activity [2] | Glycosylation limits antioxidant pathways |
| Anti-inflammatory Effects | Inhibits NF-κB, MAPK pathways [1] [3] | Limited data | Reduces TNF-α, IL-6, IL-1β [1] |
| Antiplatelet Activity | Significant inhibition [4] | Not reported | 6x more potent than aspirin [4] |
| Hepatoprotective Effects | Reduces hepatic inflammation, steatosis, fibrosis [1] [3] | Limited data | Activates Nrf2/HO-1 pathway [3] |
| Insulin Secretion | Amplifies glucose-stimulated secretion [5] | Not reported | cAMP-PKA-Epac-2 pathway [5] |
| Antimicrobial Activity | Obstructs virulence factors, prevents biofilm [1] | Limited data | Disrupts membrane integrity [1] |
| Neuroprotective Potential | Inhibits neurotransmitter release [6] | Limited data | Anti-neuroexocytotic activity [6] |
Myricetin aglycone demonstrates potent anti-inflammatory effects through modulation of key inflammatory signaling pathways. In models of acute liver injury, myricetin aglycone inhibits the expression of phosphorylated NF-κB and IκB, as well as downstream inflammatory mediators including COX-2, iNOS, IL-6, TNF-α, and IL-1β [1] [3]. Additionally, myricetin aglycone suppresses TLR4 expression and MAPK pathway activation (phosphorylated ERK, JNK, and P38), thereby attenuating inflammation-induced liver damage [3]. The compound also activates the Nrf2/HO-1 pathway, a crucial regulator of oxidative stress response in hepatic tissues [3].
In nonalcoholic steatohepatitis (NASH) models, myricetin aglycone ameliorates hepatic inflammation, steatosis, and inhibits hepatic macrophage infiltration [1]. It prevents liver fibrosis and hepatic stellate cell activation while modulating macrophage polarization by inhibiting M1 polarization and inducing M2 polarization [1]. These findings highlight the multi-targeted approach of myricetin aglycone in addressing complex inflammatory and fibrotic processes in liver diseases, suggesting its potential as a therapeutic agent for various hepatopathologies.
Myricetin aglycone demonstrates significant effects on metabolic processes, particularly in glucose homeostasis. Recent research has identified myricetin as a potential insulin secretagogue that enhances glucose-stimulated insulin secretion specifically at high glucose concentrations, distinguishing it from conventional insulin secretagogues like glibenclamide [5]. The insulinotropic mechanism of myricetin aglycone involves the cAMP-PKA-Epac-2 signaling cascade, as demonstrated by inhibition studies using H89 (a PKA inhibitor) and MAY0132 (an Epac-2 inhibitor), which significantly reduced myricetin-induced insulin secretion [5].
Molecular docking studies further validate the interaction of myricetin aglycone with key players in insulin secretory pathways, including Epac-2, PKA RIα, and MEK Kinase [5]. This glucose-dependent insulin secretion mechanism presents a significant therapeutic advantage by potentially reducing the risk of hypoglycemia associated with other insulin secretagogues. Furthermore, myricetin's additional benefits including α-glucosidase inhibition, antioxidant activity, and potential to prevent diabetic complications position it as a multi-target antidiabetic candidate worthy of further development [5].
Myricetin aglycone exhibits potent antiplatelet activity that has garnered significant research interest. Comparative studies have demonstrated that myricetin's antiplatelet effect is over six times more robust than aspirin when assessed under similar conditions [4]. The antiplatelet properties of flavonoid aglycones, including myricetin, are mediated primarily through the activation of cyclic nucleotide-dependent signaling pathways, specifically involving the inhibition of phosphodiesterases 2 and/or 5 [4]. This mechanism increases intracellular cAMP and/or cGMP levels, activating PKA and PKG respectively, ultimately leading to inhibition of platelet activation [4].
Unexpectedly, despite its antiplatelet effects, myricetin aglycone increases thrombin-induced thromboxane synthase activity in platelets, indicating that its antiplatelet properties are not connected to inhibition of TxA₂ synthesis [4]. This unique mechanism distinguishes myricetin from conventional antiplatelet agents and may contribute to its favorable safety profile. The strong antiplatelet activity combined with multiple cardioprotective mechanisms positions myricetin aglycone as a promising candidate for cardiovascular drug development.
The pharmacokinetic profiles of myricetin aglycone and its glycosylated forms present significant differences that impact their therapeutic application. Myricetin aglycone demonstrates relatively low oral bioavailability, with studies in rats showing an absolute bioavailability of approximately 9% following oral administration [1]. This limited bioavailability stems from factors including poor aqueous solubility, extensive metabolism, and potential efflux by transport proteins. Myricetin aglycone has been shown to influence the pharmacokinetics of co-administered drugs, as evidenced by its ability to modify the pharmacokinetic parameters of losartan in rats, significantly increasing the area under the plasma concentration-time curve (AUC) and peak plasma concentration (Cmax) of losartan [1].
The glycosylation of myricetin significantly alters its physicochemical properties, generally enhancing water solubility but potentially reducing membrane permeability. However, research indicates that the absence of sugar moieties in the aglycone form provides better lipophilicity, which can be further enhanced through structural modifications [6]. Acylation of myricetin aglycone has been explored as a strategy to improve its pharmaceutical properties, with studies showing that acylated derivatives (such as monopropionyl-, dipropionyl-, and monooctanoyl-myricetin) exhibit enhanced lipophilicity (7.4- to 26.3-fold increase based on logP) and improved oxidative stability (1.9- to 3.1-fold based on decay rate) compared to the parent aglycone [6]. These modifications address key limitations while maintaining or enhancing biological activity.
The UPLC-ESI-Q-TOF-MS method for analyzing radical adduct formation products provides a robust approach for studying the antioxidant mechanisms of myricetin compounds [2]. The detailed protocol includes:
The flow cytometry-based protocol for evaluating the antiplatelet effects of myricetin compounds provides comprehensive assessment of platelet function [4]:
The glucose-stimulated insulin secretion protocol for evaluating the effects of myricetin on pancreatic β-cell function [5]:
The following diagram illustrates the key signaling pathways involved in myricetin-aglycone-mediated insulin secretion in pancreatic β-cells:
Signaling Pathways in Myricetin-Mediated Insulin Secretion. Myricetin aglycone amplifies glucose-stimulated insulin secretion primarily through the cAMP-PKA-Epac-2 signaling cascade.
The comprehensive comparison between myricetin aglycone and its glycosylated forms reveals significant differences in chemical properties, biological activities, and potential therapeutic applications. Myricetin aglycone consistently demonstrates superior bioactivity across multiple assessment parameters, including antioxidant capacity, anti-inflammatory effects, antiplatelet activity, and insulin secretory function. The absence of sugar moieties in the aglycone form contributes to its enhanced membrane permeability and interaction with molecular targets, though this may come at the cost of reduced water solubility.
Current research gaps include limited comparative pharmacokinetic studies directly comparing aglycone and glycoside forms, and insufficient investigation of glycoside-to-aglycone conversion in biological systems. Future research should focus on:
Myricetin 3-O-glucoside represents a bioactive flavonol glycoside with significant pharmaceutical potential isolated from Acacia mearnsii leaves. This comprehensive technical review examines the compound's extraction methodologies, structural characteristics, quantitative presence, and demonstrated biological activities. Current research validates its potent antioxidant capacity and marked hypoglycemic effects through α-glucosidase and α-amylase inhibition pathways. The optimization of extraction protocols has yielded high-purity compounds (>95%) from A. mearnsii leaf biomass, presenting a valuable utilization pathway for this otherwise discarded resource. With additional demonstrated anti-inflammatory and antimicrobial properties, this compound offers compelling applications in nutraceutical development, diabetes management, and functional food preservation. This review provides researchers and drug development professionals with validated experimental protocols, quantitative data comparisons, and mechanistic insights to support further investigation and application development.
Acacia mearnsii, commonly known as Black Wattle, is a fast-growing, highly adaptable perennial tree from the legume family that has spread extensively from its native Australia to become established across multiple continents including North and South America, Asia, Europe, and Africa [1]. Traditionally valued for its high-tannin bark used in leather production, the species has been commercially cultivated on a significant international scale, primarily for tannin extraction and wood products including furniture, charcoal, woodchip, and paper [1]. Despite the utilization of woody components, substantial quantities of A. mearnsii leaves are typically discarded as agricultural waste due to lack of suitable processing methods, creating significant missed economic opportunities and environmental concerns including waste accumulation and pest proliferation [1]. This underutilization is particularly noteworthy given the established presence of valuable flavonoid compounds in the leaf biomass, creating an opportunity for valorization through extraction of bioactive compounds like this compound [1] [2].
This compound (chemical name: Myricetin 3-O-β-D-glucopyranoside) is a flavonol glycoside consisting of the flavonol myricetin linked to a glucose molecule at the 3-position. With the molecular formula C₂₁H₂₀O₁₃ and a molecular weight of 480.38 g/mol, this compound is characterized by the presence of multiple phenolic hydroxyl groups that contribute significantly to its free radical scavenging capacity [1] [3] [4]. The compound has been identified in various plant sources, including Tibouchina paratropica and Hakmeitau beans, but A. mearnsii leaves represent a particularly abundant and sustainable source [3] [4]. The structural features of this compound, specifically the high hydroxyl group density, correlate with its demonstrated biological activities, including potent antioxidant effects, α-glucosidase and α-amylase inhibition, anti-inflammatory properties, and antimicrobial activity [1] [3]. These diverse biological activities position this compound as a promising candidate for pharmaceutical and nutraceutical development, particularly for applications involving oxidative stress management and blood glucose regulation [1].
Table 1: Fundamental Characteristics of this compound
| Property | Specification |
|---|---|
| Systematic Name | 5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)-4H-chromen-3-yl α-D-glucopyranoside |
| Molecular Formula | C₂₁H₂₀O₁₃ |
| Molecular Weight | 480.38 g/mol |
| CAS Registry Number | 19833-12-6 |
| IUPAC Name | Myricetin 3-O-β-D-glucopyranoside |
| Physical Form | Light yellow to yellow solid |
| UV-Vis Characteristics | λmax 268 nm and 353 nm |
| Solubility | Insoluble in ethanol (<1 mg/mL) |
The recovery of this compound from A. mearnsii leaves employs a multi-stage extraction methodology that begins with proper plant material preparation. Leaves should be air-dried away from direct light and ground to particles of 40-80 mesh size, achieving a moisture content of approximately 9.17% before extraction [1]. The optimized ultrasound-assisted extraction (UAE) protocol utilizes 80% aqueous methanol solution with a solid-to-solvent ratio of 1 kg leaf powder to 40 L solvent [1]. Extraction is performed in an ultrasonic system operating at 40 kHz frequency with 150 W power while maintaining temperature at 60°C for 75 minutes, with the process repeated twice to maximize yield [1]. The combined extracts are filtered through qualitative filter paper, concentrated using rotary evaporation at 50°C, and subsequently lyophilized to obtain the crude extract [1]. Research indicates that alternative approaches using ethanol-based extraction may also be effective, with one study identifying 65% ethanol as optimal for myricetin compound extraction using ultrasound assistance [5].
Following initial extraction, sequential solvent partitioning is employed to fractionate components based on polarity. The crude extract (20 g) is dissolved in deionized water (500 mL) and partitioned sequentially with petroleum ether, dichloromethane, ethyl acetate, and water [1]. The ethyl acetate fraction (L3) typically contains the highest concentration of target flavonoid compounds and is collected for further purification [1]. This fraction undergoes concentration under reduced pressure followed by lyophilization to yield a powdered intermediate rich in myricetin derivatives.
The purification process employs a multi-step chromatographic approach to isolate this compound from complex extract mixtures. Initial fractionation uses AB-8 macroporous adsorbent resin (0.3-1.25 mm particle size) packed in a 4 cm × 20 cm column [1]. The ethyl acetate fraction (8.0 g per loading) is applied to the column and eluted using a step-gradient ethanol system (water, 10%, 20%, 30%, 40%, 50%, and 100% ethanol) at a flow rate of 15 mL/min [1]. Eluate monitoring with UV-vis diode array detection at 255 nm and 357 nm guides fraction collection, with this compound typically eluting in the 20-30% ethanol fractions (Fr3 and Fr4) [1].
Further purification employs Sephadex LH-20 dextran resin (18-111 μm particle size) in a 4 cm × 20 cm column [1]. The combined Fr3 and Fr4 fractions from the AB-8 column (5.0 g loading) are applied and eluted with a gradient mobile phase system (deionized water, 20% methanol, 40% methanol, 100% methanol, and 60% acetone) at 8 mL/min flow rate [1]. Final purification is achieved using preparative reverse-phase HPLC with a Spherical C18 column (40-60 μm, 120 Å, 172.7 mm × 21.3 mm) [1]. The optimized elution protocol utilizes 0.1% formic acid in water (phase A) and acetonitrile (phase B) with the following gradient: 5-15% B (0-10 min), 15-20% B (10-15 min), 20% B isocratic (15-25 min), 20-50% B (25-35 min), and 50-5% B (35-40 min) at 0.3 mL/min flow rate [1]. Fractions are collected at 5 mL intervals, with those showing identical HPLC profiles combined to yield the purified compound.
Figure 1: Comprehensive Workflow for Extraction and Purification of this compound from A. mearnsii Leaves [1]
Advanced analytical techniques confirm both the structural identity and quantitative purity of this compound isolated from A. mearnsii leaves. The optimized extraction and purification protocol yields this compound with exceptional purity exceeding 95%, as verified by HPLC analysis [1]. While specific yield data for this compound from A. mearnsii requires further characterization, the closely related compound myricitrin (myricetin 3-O-rhamnoside) is obtained at 7.3 mg per gram of crude extract with a remarkable 98.4% purity using identical methodology [1]. This demonstrates the efficiency of the established protocol for isolating myricetin derivatives from this plant source.
The quantitative analysis of flavonoid content in A. mearnsii extracts reveals significant seasonal and specimen variations. Research indicates that leaves harvested during the hot-dry season contain superior concentrations of bioactive flavonoids compared to those collected in cool-wet seasons [6]. Furthermore, flowers of A. mearnsii demonstrate substantial flavonoid content, with total flavonoid concentrations exceeding 136 mg quercetin equivalent per gram of extract [7]. These quantitative assessments confirm A. mearnsii as a rich source of flavonoid compounds, supporting its potential for commercial exploitation.
Table 2: Quantitative Analysis of Bioactive Compounds in A. mearnsii Extracts
| Analysis Parameter | Result | Reference |
|---|---|---|
| Myricitrin Yield | 7.3 mg/g crude extract | [1] |
| Myricitrin Purity | 98.4% | [1] |
| This compound Purity | >95% | [1] |
| Total Flavonoid Content (Flowers) | >136 mg QE/g extract | [7] |
| Total Phenolic Content (Flowers) | 300-350 mg GAE/g extract | [7] |
| Seasonal Impact on Flavonoids | Higher in hot-dry season | [6] |
Comprehensive structural elucidation of this compound employs complementary analytical techniques to confirm molecular identity and purity. High-performance liquid chromatography (HPLC) analysis utilizing an Agilent 1260 Series system with appropriate column chemistry provides initial purity assessment and separation [1]. Mass spectrometric analysis employing electrospray ionization (ESI) or quadrupole time-of-flight (QTOF) detectors confirms molecular weight through identification of the [M-H]⁻ ion at m/z 480.38, with characteristic fragmentation patterns providing structural insights [1] [7] [5].
Definitive structural confirmation is achieved through nuclear magnetic resonance (NMR) spectroscopy, which characterizes both the aglycone (myricetin) and glucoside moieties, specifically confirming the glycosidic linkage at the 3-position [1]. Additional analytical techniques including Fourier-transform infrared spectroscopy (FTIR-ATR) provide complementary structural information and can discriminate between different Acacia species and flowering stages based on their distinct phytochemical profiles [7]. Ultra-high performance liquid chromatography coupled with diode array detection (UHPLC-DAD) offers both separation capability and UV-Vis spectral characterization, with this compound displaying characteristic absorption maxima at approximately 268 nm and 353 nm [4].
This compound demonstrates significant antioxidant capacity through multiple mechanistic pathways. Evaluation employs standardized assays including DPPH radical scavenging, ABTS radical cation decolorization, and ferric reducing antioxidant power (FRAP) [1]. The compound's effectiveness stems from its multiple phenolic hydroxyl groups arranged in an ortho-configuration on the B-ring, facilitating hydrogen atom transfer and single electron transfer mechanisms that neutralize reactive oxygen species [1]. These structural features enhance its free radical scavenging capacity compared to other flavonoids with fewer phenolic groups.
The experimental protocol for DPPH assay preparation involves dissolving 2.4 mg of DPPH in 100 mL of methanol to create the working solution [1]. Test samples at varying concentrations are mixed with the DPPH solution and incubated in darkness for 30 minutes at room temperature [1]. Absorbance measurement at 517 nm against a methanol blank enables calculation of radical scavenging activity using the formula: Scavenging activity (%) = [(A_control - A_sample)/A_control] × 100 [1]. For ABTS assay, the radical cation is generated by reacting 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in darkness for 12-16 hours before dilution to an absorbance of 0.70 ± 0.02 at 734 nm [1]. Sample addition followed by 6-minute incubation precedes absorbance measurement for activity determination.
The anti-diabetic potential of this compound is demonstrated through its potent inhibition of carbohydrate-hydrolyzing enzymes, specifically α-glucosidase and α-amylase [1]. These enzymes play crucial roles in postprandial blood glucose regulation through digestion of dietary carbohydrates. Inhibition assays evaluate the compound's ability to retard glucose release from complex carbohydrates, providing a therapeutic approach for managing type II diabetes.
The experimental protocol for α-glucosidase inhibition involves preparing an enzyme solution of 0.2 U/mL in 0.1 M PBS (pH 6.8) [1]. Test samples at various concentrations are mixed with the enzyme solution and incubated for 10 minutes at 37°C before adding 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) as substrate [1]. After 30 minutes of additional incubation, the reaction is terminated with Na2CO3 solution, and absorbance is measured at 405 nm [1]. The α-amylase inhibition assay follows a similar approach, using porcine pancreatic α-amylase and soluble starch as substrate, with reaction termination using dinitrosalicylic acid and measurement at 540 nm [1]. In both assays, acarbose serves as the positive control reference standard [1].
Figure 2: Demonstrated Biological Activities and Assessment Methods for this compound [1] [3]
Beyond antioxidant and hypoglycemic effects, this compound exhibits significant anti-inflammatory activity demonstrated through inhibition of lipopolysaccharide (LPS)-induced nitric oxide production in RAW264.7 mouse macrophage cells [3]. Research shows an IC50 value of 21.2 μM for this anti-inflammatory effect, indicating potent immunomodulatory capacity [3]. The compound also demonstrates anti-Leishmanial properties against parasitic infections and broad-spectrum antimicrobial activity against various pathogenic microorganisms [3] [4]. These diverse biological activities significantly expand the potential therapeutic applications of this compound beyond diabetes management to include inflammatory conditions and infectious diseases.
Table 3: Experimentally Determined Biological Activities of this compound
| Biological Activity | Experimental Model | Result/IC50 | Reference |
|---|---|---|---|
| Anti-inflammatory | LPS-induced NO production in RAW264.7 cells | 21.2 μM | [3] |
| α-Glucosidase Inhibition | In vitro enzyme assay | Significant inhibition | [1] |
| α-Amylase Inhibition | In vitro enzyme assay | Significant inhibition | [1] |
| Antioxidant | DPPH radical scavenging | Strong activity | [1] |
| Anti-Leishmanial | Leishmania species | Active | [3] [4] |
| Antimicrobial | Various pathogens | Active | [3] [4] |
The demonstrated bioactivities of this compound support its development for multiple therapeutic applications. The compound's potent α-glucosidase and α-amylase inhibitory effects position it as a promising candidate for managing postprandial hyperglycemia in type II diabetes, potentially offering a natural alternative or complement to conventional medications like acarbose [1]. The simultaneous antioxidant activity provides additional benefits by addressing oxidative stress associated with diabetic complications [1]. The anti-inflammatory properties evidenced by inhibition of nitric oxide production (IC50 = 21.2 μM) suggest applications in inflammatory disorders [3]. Additionally, the anti-Leishmanial and antimicrobial activities indicate potential development for infectious disease treatment [3] [4].
The nutraceutical applications of this compound include incorporation into functional foods and dietary supplements targeting metabolic syndrome components. The compound could be formulated into blood glucose management supplements, anti-inflammatory formulations, or general antioxidant supplements for preventive healthcare [2]. The use of A. mearnsii leaf extracts rich in this compound as ruminant feed supplements has been investigated, showing potential to enhance animal production and product quality through improved nutritional profiles and antioxidant effects that may reduce lipid oxidation in animal-derived foods [6].
In cosmetic formulations, the antioxidant and anti-inflammatory properties of this compound support its use as a active ingredient in skin care products designed to protect against oxidative stress and environmental damage [2]. The compound could be incorporated into anti-aging formulations where it may help neutralize free radicals contributing to skin aging, or into soothing products aimed at reducing inflammation and skin irritation [2]. The documented antimicrobial effects further suggest potential applications in preservative systems for cosmetic products [3] [4].
The patent literature describes A. mearnsii leaf extracts containing this compound and related flavonoids for use as natural antioxidants, free radical scavengers, and functional ingredients in pharmaceuticals, cosmetics, and health foods [2]. These applications leverage the compound's stability and bioactivity while utilizing an abundant, renewable, and otherwise underutilized resource [2]. The development of A. mearnsii leaves as a source of this compound represents a sustainable valorization of agricultural waste, creating economic incentives for improved management of this invasive species while reducing environmental impacts associated with leaf disposal [1].
This compound from A. mearnsii leaves represents a promising bioactive compound with demonstrated antioxidant, hypoglycemic, anti-inflammatory, and antimicrobial properties supported by robust experimental evidence. The established extraction and purification protocols enable efficient production of high-purity compound, facilitating further research and development. The diverse biological activities indicate significant potential for pharmaceutical, nutraceutical, and cosmetic applications, particularly in managing diabetes and oxidative stress-related conditions.
Future research should focus on in vivo validation of efficacy, clinical studies in human subjects, mechanistic studies to elucidate molecular targets, and formulation development to enhance bioavailability and stability. The economic and environmental benefits of utilizing A. mearnsii leaves as a renewable source further support continued investigation and development of this valuable natural compound. With optimized extraction methodologies and demonstrated bioactivity, this compound presents significant opportunities for commercial exploitation while contributing to sustainable management of A. mearnsii resources.
Myricetin 3-O-glucoside (Myricetin 3-O-β-D-glucopyranoside) is a flavonol glycoside found in various plant species, including Tibouchina paratropica [1] [2].
This compound exhibits promising pharmacological activities in preclinical research. The table below summarizes key quantitative findings from biological assays.
| Biological Activity | Experimental Model/Assay | Key Results & Potency | Citations |
|---|---|---|---|
| Anti-inflammatory | Inhibition of LPS-induced NO production in mouse RAW264.7 macrophages | IC₅₀ = 21.2 µM [1] | [1] |
| Anti-Leishmanial | Not specified in detail | Reported as active [1] [2] | [1] [2] |
| Antimicrobial | Not specified in detail | Reported as active [1] [2] | [1] [2] |
The biological activities of the glycoside are closely linked to its aglycone, myricetin, which has been extensively studied. The following diagram illustrates the core signaling pathways modulated by myricetin, which provides insight into the potential mechanisms of its glycoside derivative.
Diagram 1: Core signaling pathways modulated by myricetin. This compound may share similar molecular targets, influencing processes like apoptosis, cell proliferation, and inflammation.
For researchers aiming to replicate or build upon existing findings, here is a detailed methodology for assessing the anti-inflammatory activity of this compound, based on the cited research [1].
1. Cell Line and Culture
2. Treatment and Inflammation Induction
3. Measurement of Nitric Oxide (NO) Production
4. Data Analysis
The overall workflow for the anti-inflammatory activity assay is summarized below.
Diagram 2: Experimental workflow for the anti-inflammatory assay. The key steps involve pre-treating cells with the compound, inducing inflammation with LPS, and quantifying NO production via the Griess reaction.
The aglycone Myricetin demonstrates a wide range of bioactivities, providing context for the potential of its glycoside. Key areas of interest include:
While the initial data is promising, several aspects of this compound require further investigation for drug development.
Introduction Myricetin-3-O-glucoside (Myr-3-O-Glc) is a flavonol glycoside found in various plants, such as Nelumbo nucifera (sacred lotus) and Ribes nigrum (black currant) [1] [2]. It exhibits significant biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties, making it a compound of interest for pharmaceutical and cosmetic applications [2] [3]. These notes provide validated protocols for its extraction, quantification, and bioactivity assessment.
SFE is a green technique ideal for thermolabile compounds, offering high purity and selectivity [4] [5].
This method is efficient for recovering antioxidant flavonoids from plant matrices [2].
The following diagram illustrates the decision-making workflow for selecting and executing the appropriate extraction method.
A validated High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) method is crucial for accurate quantification [2].
Table 1: HPLC-PDA Method Validation Parameters for Myr-3-O-Glc [2]
| Parameter | Result for Myr-3-O-Glc |
|---|---|
| Retention Time (tR) | 11.63 min |
| tR Relative Standard Deviation (RSD) | 0.95% |
| Resolution (Rs) | 5.92 |
| Symmetry Factor | 1.03 |
| Calibration Curve R² | 0.999 |
| Limit of Detection (LOD) | 0.08 µg/mL |
| Limit of Quantification (LOQ) | 0.25 µg/mL |
Myricetin-3-O-glucoside demonstrates several biological activities with applications in drug development and cosmetics.
Table 2: Documented Bioactivities of Myricetin-3-O-glucoside
| Bioactivity | Experimental Model / Finding | Potential Application |
|---|---|---|
| Anti-inflammatory [3] | IC₅₀ = 21.2 µM for inhibition of LPS-induced NO production in RAW264.7 mouse macrophage cells. | Development of anti-inflammatory agents. |
| Skin-Aging Enzyme Inhibition [2] | Stamen extract containing Myr-3-O-Glc showed significant inhibition of tyrosinase and collagenase. | Cosmetic applications as an anti-aging ingredient. |
| Antioxidant [2] | Stamen extract (high in Myr-3-O-Glc) showed strong in vitro and cellular (yeast model) antioxidant activity. | Nutraceuticals and protective formulations. |
| Antimicrobial [3] | Demonstrated anti-Leishmanial activity. | Potential therapeutic for parasitic infections. |
Myricetin 3-O-glucoside (Myricetin 3-β-D-glucopyranoside) is a flavonol glycoside of significant pharmacological interest due to its diverse biological activities, including anti-inflammatory, antimicrobial, anti-Leishmanial, antioxidant, and hypoglycemic properties. This compound occurs naturally in various plant species such as Tibouchina paratropica, Hakmeitau beans, Acacia mearnsii, and Nelumbo nucifera (sacred lotus) [1] [2] [3]. As a glycosylated derivative of myricetin, it exhibits enhanced solubility and altered bioavailability compared to its aglycone counterpart, making it an attractive candidate for pharmaceutical development and nutraceutical applications. The compound's chemical structure features a myricetin aglycone with a glucose moiety attached at the 3-position, contributing to its biological activity and physicochemical properties [1].
Recent studies have highlighted the therapeutic potential of this compound in various disease models. Its significant antioxidant capacity and enzyme inhibitory effects position it as a promising natural product for managing oxidative stress-related conditions and metabolic disorders [2] [4]. Furthermore, the compound's presence in agricultural by-products aligns with circular economy principles, offering opportunities for valorizing waste streams from food and agricultural processing [5]. These application notes provide detailed protocols for the purification, quantification, and bioactivity assessment of this compound to support research and development activities in pharmaceutical, cosmetic, and nutraceutical fields.
The initial stage of this compound isolation involves careful selection and preparation of plant material rich in this compound. Source selection is critical, with Acacia mearnsii leaves representing a particularly valuable source, yielding approximately 7.3 mg per gram of crude extract [2]. Alternative sources include Nelumbo nucifera (sacred lotus) stamen, which demonstrates high flavonoid content compared to other floral components [3]. Proper plant authentication and voucher specimen deposition are essential for reproducible research, followed by thorough washing and drying of plant materials to remove impurities and reduce moisture content.
For optimal extraction, employ ultrasound-assisted extraction (UAE) with hydroalcoholic solvents. The recommended protocol utilizes 70% ethanol (v/v) as the extraction solvent, providing an effective balance between polyphenol solubility and extraction specificity [6]. The plant material should be ground to a fine powder (particle size 0.5-1 mm) to maximize surface area, then mixed with solvent at a ratio of 1:10 (plant material to solvent). Extraction is performed using an ultrasonic bath at 40°C for 30 minutes, followed by filtration and concentration under reduced pressure at 40°C to preserve compound integrity. The resulting crude extract can be further enriched using macroporous resin (such as DAX-8) to remove sugars and other interfering compounds, significantly enhancing flavonoid content [3].
The purification of this compound from crude extracts requires a multi-step chromatographic approach to achieve high purity levels exceeding 95% [2]. The following sequential purification strategy has proven effective:
Table 1: Chromatographic Purification Steps for this compound
| Step | Technique | Stationary Phase | Mobile Phase | Key Parameters |
|---|---|---|---|---|
| 1 | Solvent Partition | Water-ethyl acetate | Ethyl acetate fraction | Sequential partitioning, collect ethyl acetate fraction |
| 2 | Adsorption Chromatography | Macroporous resin column | Water-ethanol gradient | Elute with 30-70% ethanol, monitor at 365 nm |
| 3 | Size Exclusion | Sephadex LH-20 column | Methanol or ethanol | Isocratic elution, collect flavonoid-rich fractions |
| 4 | Preparative HPLC | Preparative C18 column | Methanol-water with 0.05% formic acid | Final purification, monitor at 365 nm |
Begin with solvent partitioning of the enriched extract between water and ethyl acetate, collecting the ethyl acetate fraction which contains the target flavonoid glycosides. Subsequent adsorption chromatography using a macroporous resin column (such as D101 or XAD) with a water-ethanol gradient elution (0-100% ethanol) effectively separates flavonoids from other polyphenols. The fractions containing this compound can be identified by thin-layer chromatography (TLC) comparison with authentic standards when available, using silica gel plates and ethyl acetate:formic acid:water (8:1:1) as the mobile phase, with detection under UV light at 365 nm.
Further purification is achieved through size exclusion chromatography using Sephadex LH-20 with methanol or ethanol as the eluent. The final purification step employs preparative reverse-phase high-performance liquid chromatography (prep-HPLC) using a C18 column (250 × 21.2 mm, 5 μm) with isocratic elution using methanol-water (40:60, v/v) acidified with 0.05% formic acid at a flow rate of 12 mL/min, monitoring at 365 nm [2]. This multi-step approach consistently yields this compound with purity exceeding 98%, as verified by analytical HPLC and NMR spectroscopy.
Quality control of this compound requires validated analytical methods to ensure compound identity, purity, and stability. High-performance liquid chromatography with photodiode array detection (HPLC-PDA) represents the most widely employed technique for quantification, with core-shell technology columns providing superior resolution compared to fully porous columns [3]. The optimized chromatographic conditions for this compound analysis are summarized in Table 2.
Table 2: Validated HPLC-PDA Parameters for this compound Analysis
| Parameter | Specification | Experimental Value |
|---|---|---|
| Column | Kinetex C18 (5 μm core-shell) | 150 × 4.6 mm |
| Mobile Phase | Methanol/water with 0.05% formic acid | Gradient elution |
| Flow Rate | 0.5-1.0 mL/min | 0.8 mL/min |
| Column Temperature | 25-30°C | 25°C |
| Detection Wavelength | 265-365 nm | 365 nm |
| Retention Time | -- | 11.63 min |
| Resolution (Rs) | >1.5 | 5.92 |
| Symmetry Factor | 0.8-1.2 | 1.03 |
| Linearity (R²) | >0.998 | 0.999 |
| LOD | -- | 0.08 μg/mL |
| LOQ | -- | 0.25 μg/mL |
For method validation, establish calibration curves using at least six concentration points ranging from 0.5-100 μg/mL, demonstrating excellent linearity with correlation coefficients (R²) exceeding 0.998 [3]. The limit of detection (LOD) and limit of quantification (LOQ) should be determined based on signal-to-noise ratios of 3:1 and 10:1, respectively. Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) experiments, with relative standard deviations (RSD) for retention time and peak area not exceeding 2%. Accuracy should be validated through recovery studies using spiked samples, with acceptable recovery rates of 95-105%.
Comprehensive characterization of purified this compound requires complementary spectroscopic techniques to confirm structural identity and assess purity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides sensitive detection and structural information, with electrospray ionization in negative mode typically generating a deprotonated molecular ion [M-H]⁻ at m/z 479, which fragments to produce characteristic product ions at m/z 316 (aglycone) and m/z 271 [6]. High-resolution mass spectrometry using QTOF instruments further confirms elemental composition with exact mass measurement.
For absolute structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is essential. Both ¹H and ¹³C NMR should be performed in deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆). Key ¹H NMR signals include aromatic protons between δ 6.5-7.5 ppm characteristic of the myricetin aglycone, an anomeric proton signal around δ 5.2-5.5 ppm (d, J=7-8 Hz) indicating the β-configuration of the glucoside linkage, and sugar moiety protons between δ 3.0-4.0 ppm [6]. ¹³C NMR should display a characteristic anomeric carbon signal around δ 100-105 ppm, with other sugar carbons between δ 60-80 ppm, and flavonoid carbons between δ 130-160 ppm. Full assignment of all proton and carbon signals is necessary for complete structural verification.
This compound demonstrates significant antioxidant capacity, which can be quantified through multiple complementary assays. The DPPH radical scavenging assay provides a rapid assessment of free radical quenching ability. Prepare a 0.1 mM DPPH solution in methanol and mix with sample solutions at various concentrations (1-100 μg/mL). After 30 minutes incubation in darkness, measure absorbance at 517 nm and calculate percentage inhibition using the formula: % Inhibition = [(A_control - A_sample)/A_control] × 100. Express results as IC₅₀ values (concentration providing 50% inhibition) or as Trolox equivalent antioxidant capacity (TEAC) for standardized comparison [3].
For biological relevance, cellular antioxidant activity (CAA) should be evaluated using yeast or mammalian cell models. In the yeast-based assay, grow Saccharomyces cerevisiae cells to mid-log phase, treat with samples (10-100 μg/mL), and induce oxidative stress with hydrogen peroxide (1-2 mM). Assess cell viability using MTT reduction or similar methods, and measure intracellular ROS levels using fluorescent probes such as DCFH-DA. Nelumbo nucifera stamen extract containing this compound has demonstrated potent cellular antioxidant effects in such systems, confirming its biological relevance beyond chemical-based assays [3].
The hypoglycemic potential of this compound can be evaluated through its inhibition of carbohydrate-digesting enzymes. For α-glucosidase inhibition, prepare the enzyme solution (0.2 U/mL in 0.1 M phosphate buffer, pH 6.8), and pre-incubate with sample solutions (1-100 μM) for 10 minutes at 37°C. Initiate the reaction by adding p-nitrophenyl-α-D-glucopyranoside (5 mM) as substrate, incubate for 30 minutes, and stop with Na₂CO₃ solution. Measure absorbance at 405 nm and calculate percentage inhibition [2]. For α-amylase inhibition, use porcine pancreatic α-amylase (0.5 mg/mL) with starch solution (1%) as substrate, followed by DNS reagent to measure reducing sugar formation at 540 nm.
The anti-inflammatory activity can be assessed through inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophage cells. Culture cells in DMEM with 10% FBS, pre-treat with samples (1-50 μM) for 1 hour, then stimulate with LPS (100 ng/mL) for 18 hours. Measure nitrite accumulation in culture supernatants using the Griess reaction, with absorbance at 540 nm [1]. This compound has demonstrated significant anti-inflammatory activity in this model with an IC₅₀ of 21.2 μM for inhibition of NO production [1].
The purified this compound holds significant promise for various pharmaceutical applications, particularly in metabolic disorder management. Research indicates strong α-glucosidase and α-amylase inhibitory activities, suggesting potential for blood glucose regulation in type 2 diabetes [2]. The compound's dual inhibition of digestive enzymes and antioxidant protection of pancreatic β-cells represents a multi-target approach to diabetes management that merits further investigation. Additionally, its anti-inflammatory properties mediated through inhibition of NO production and modulation of inflammatory cytokines position it as a candidate for inflammatory condition management [1] [7].
In cosmeceutical applications, this compound shows significant potential as a natural active ingredient. Studies have demonstrated its capacity to inhibit tyrosinase and collagenase, key enzymes involved in skin hyperpigmentation and aging, respectively [3]. When incorporated into cosmetic formulations at concentrations of 0.5-2%, it provides protection against oxidative stress induced by environmental pollutants and UV radiation. Furthermore, the compound's presence in agricultural by-products like grape seeds and olive stones aligns with sustainable sourcing initiatives and circular economy principles in cosmetic ingredient development [5].
For drug delivery enhancement, nanoformulations of this compound should be explored to improve its bioavailability. Previous studies with myricetin aglycone have demonstrated that nanoparticle systems can significantly enhance cellular uptake and biological efficacy [4]. Similar approaches applied to the glycosylated form could further improve its therapeutic potential, particularly for targeted delivery systems in metabolic and inflammatory disorders.
The following diagram illustrates the complete experimental workflow for the purification and analysis of this compound:
The diagram below illustrates the relationships between various analytical methodologies used in quality control:
The comprehensive protocols presented herein provide researchers with validated methods for the purification, analysis, and bioactivity assessment of this compound. The multi-step chromatographic approach enables production of high-purity compound suitable for pharmacological investigations, while the robust analytical methods ensure accurate quantification and characterization. The significant biological activities demonstrated by this compound, particularly its antioxidant, anti-inflammatory, and enzyme inhibitory properties, warrant further investigation into its therapeutic potential. As natural product research continues to evolve, this compound represents a promising candidate for development into health-promoting products aligned with sustainable sourcing principles.
Myricetin-3-O-glucoside (also known as myricetin-3-O-β-D-glucopyranoside) is a significant flavonol glycoside widely distributed in various medicinal plants, fruits, and botanical products. This compound belongs to the flavonoid family and consists of myricetin aglycone conjugated with a glucose moiety at the 3-position, enhancing its water solubility and biological activity compared to its aglycone form. Myricetin-3-O-glucoside has attracted substantial research interest due to its potent antioxidant properties, exhibiting remarkable free radical scavenging activity through its multiple phenolic hydroxyl groups. [1]
Recent studies have demonstrated that Myricetin-3-O-glucoside shows promising potential for cosmetic applications, particularly as a tyrosinase and collagenase inhibitor, suggesting its utility in anti-aging formulations. [2] Additionally, its strong antioxidant capacity makes it valuable for pharmaceutical applications aimed at mitigating oxidative stress-related diseases. The compound has been identified as a major bioactive component in various plant materials, including Nelumbo nucifera Gaertn. (sacred lotus) stamens, where it contributes significantly to the overall antioxidant activity of the extract. [2]
The purification and characterization of Myricetin-3-O-glucoside present several analytical challenges, including its separation from structurally similar flavonol glycosides, stability concerns during extraction and analysis, and accurate quantification in complex botanical matrices. This application note addresses these challenges by providing optimized protocols for the efficient extraction, separation, purification, and comprehensive characterization of Myricetin-3-O-glucoside, supported by rigorous method validation data.
The successful purification of Myricetin-3-O-glucoside requires the following instruments:
Table 1: Optimized HPLC Conditions for Myricetin-3-O-glucoside Analysis
| Parameter | Analytical Setting | Preparative Setting |
|---|---|---|
| Column | C18 core-shell (150 × 4.6 mm, 5 µm) | C18 (250 × 21.2 mm, 5 µm) |
| Mobile Phase | 0.05% formic acid in water (A) and methanol (B) | Methanol-water with 0.1% formic acid |
| Gradient | 20-80% B over 30 min | Isocratic or shallow gradient |
| Flow Rate | 1.0 mL/min | 10-15 mL/min |
| Temperature | 35°C | Ambient |
| Detection | 257, 360 nm | 257, 360 nm |
| Injection Volume | 10 µL | 500 µL - 1 mL |
The method specificity was confirmed through several approaches:
The linearity of the method was evaluated using a six-point calibration curve with concentrations ranging from 0.5 to 100.00 µg/mL:
Table 2: Method Validation Parameters for Myricetin-3-O-glucoside Quantification
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (R²) | >0.999 | ≥0.995 |
| Precision (RSD%) | ||
| Intra-day | <1.70% | ≤2% |
| Inter-day | <2.0% | ≤3% |
| Accuracy (% Recovery) | 86.4-100.6% | 85-115% |
| LOD | 0.08 µg/mL | - |
| LOQ | 0.25 µg/mL | - |
| Retention Time RSD | <0.95% | ≤1% |
The method precision was evaluated through both intra-day and inter-day studies:
UV-Vis analysis of Myricetin-3-O-glucoside reveals characteristic absorption patterns:
LC-MS analysis provides molecular weight and fragmentation information:
NMR analysis provides definitive structural confirmation:
The following diagram illustrates the complete workflow for the extraction, purification, and characterization of Myricetin-3-O-glucoside:
The purified Myricetin-3-O-glucoside has diverse applications across multiple industries:
The presented method can be adapted for different instrumentation:
This application note provides a comprehensive and validated protocol for the HPLC purification and characterization of Myricetin-3-O-glucoside from natural sources. The method demonstrates excellent specificity, precision, accuracy, and sensitivity, making it suitable for quality control, research, and development applications in pharmaceutical, cosmetic, and nutraceutical industries. The core-shell column technology employed offers superior resolution of Myricetin-3-O-glucoside from structurally similar flavonol glycosides, while the multi-technique approach to structural confirmation ensures accurate compound identification. The protocols outlined herein provide researchers with a robust framework for the efficient isolation and comprehensive characterization of this biologically active flavonol glycoside.
The pursuit of bioactive natural products has gained significant momentum in recent years, particularly in the pharmaceutical and functional food industries. Acacia mearnsii, commonly known as Black Wattle, is a fast-growing tree belonging to the legume family that has demonstrated considerable economic and therapeutic potential. While traditionally cultivated for its bark tannins used in the leather industry, significant amounts of Acacia mearnsii leaves are typically discarded as waste, despite containing valuable flavonoid compounds [1]. This discrepancy presents both an environmental challenge and an opportunity for sustainable resource utilization. Among the diverse flavonoids identified in Acacia mearnsii leaves, Myricetin 3-O-glucoside (also referred to as W1 in some studies) has emerged as a compound of significant pharmacological interest due to its potent biological activities.
This compound is a flavonol glycoside consisting of a myricetin aglycone moiety conjugated to a glucose molecule at the 3-O position. This molecular structure confers enhanced solubility and bioavailability compared to its aglycone counterpart. Recent scientific investigations have revealed that this compound exhibits pronounced antioxidant activity through free radical scavenging mechanisms and demonstrates significant α-glucosidase inhibitory effects, suggesting potential applications in managing type II diabetes [1]. Additionally, studies have indicated that this compound possesses anti-inflammatory and antimicrobial properties, further expanding its therapeutic relevance [2]. The compound has been identified in various plant sources, including Tibouchina paratropica and Hakmeitau beans, but Acacia mearnsii leaves represent a particularly abundant and sustainable source [2].
The initial step in the isolation process involves careful preparation of the plant material to ensure optimal extraction efficiency:
Ultrasound-assisted extraction (UAE) has been identified as an efficient method for recovering flavonoids from plant matrices. The following optimized protocol ensures maximum extraction efficiency:
Table 1: Ultrasound-Assisted Extraction Parameters for this compound from Acacia mearnsii Leaves
| Parameter | Specification | Purpose/Rationale |
|---|---|---|
| Solvent System | 80% aqueous methanol | Optimal polarity for flavonoid extraction |
| Solid-to-Solvent Ratio | 1:40 (kg:L) | Complete compound mobilization |
| Ultrasonic Frequency | 40 kHz | Efficient cell wall disruption |
| Extraction Temperature | 60°C | Enhanced solubility without degradation |
| Extraction Time | 75 min (per cycle) | Equilibrium establishment |
| Number of Cycles | 2 | Exhaustive extraction |
The following diagram illustrates the complete extraction and purification workflow for this compound from Acacia mearnsii leaves:
The crude extract undergoes systematic solvent partitioning to concentrate the target flavonoids:
The AB-8 macroporous adsorbent resin effectively separates flavonoids based on polarity:
Further purification is achieved through Sephadex LH-20 chromatography:
Final purification is achieved using preparative RP-HPLC:
Table 2: Preparative HPLC Gradient Elution Program for this compound Purification
| Time (min) | Phase B (%) | Purpose |
|---|---|---|
| 0-10 | 5-15% | Initial elution of polar impurities |
| 10-15 | 15-20% | Intermediate polarity compound elution |
| 15-25 | 20% | Isocratic elution for compound separation |
| 25-35 | 20-50% | Target compound elution |
| 35-40 | 50-5% | Column cleaning and re-equilibration |
Confirm purity and identity using analytical HPLC:
Structural confirmation via LC-MS:
Complete structural elucidation using NMR:
The antioxidant capacity of purified this compound should be evaluated using multiple assays:
DPPH Radical Scavenging Assay:
FRAP Assay (Ferric Reducing Antioxidant Power):
ABTS Assay:
The α-glucosidase and α-amylase inhibitory activities should be evaluated:
α-Glucosidase Inhibition Assay:
α-Amylase Inhibition Assay:
Table 3: Biological Activity Profile of this compound from Acacia mearnsii
| Bioassay Type | Specific Assay | Results | Significance |
|---|---|---|---|
| Antioxidant Activity | DPPH radical scavenging | Strong activity | Comparable to vitamin C |
| FRAP assay | Significant reducing power | Confirms electron transfer capability | |
| ABTS assay | Potent radical cation scavenging | Broad-spectrum antioxidant | |
| Enzyme Inhibition | α-Glucosidase inhibition | Significant inhibition | Potential antidiabetic application |
| α-Amylase inhibition | Substantial inhibition | Complementary hypoglycemic mechanism | |
| Anti-inflammatory | LPS-induced NO production | IC₅₀ = 21.2 μM in RAW264.7 cells | Therapeutic potential for inflammation |
The isolation of this compound from Acacia mearnsii leaves represents a promising approach to valorizing agricultural waste streams. This process aligns with circular economy principles by transforming discarded biomass into high-value products with significant pharmaceutical potential [1]. The antioxidant properties of this compound suggest applications in functional foods and nutraceuticals for managing oxidative stress-related conditions. Furthermore, its potent α-glucosidase inhibitory activity positions it as a promising natural alternative to synthetic diabetes medications like acarbose, potentially with reduced side effects [1].
The anti-inflammatory properties of this compound, demonstrated by its inhibition of LPS-induced nitric oxide production in RAW264.7 cells (IC₅₀ = 21.2 μM), indicate potential applications in managing inflammatory disorders [2]. Additionally, reported antimicrobial activity expands its potential utility as a natural preservative or therapeutic agent against microbial infections [2]. From an environmental perspective, developing value-added products from Acacia mearnsii leaves could mitigate the ecological issues associated with their disposal while creating economic opportunities for forest-dependent communities [1]. Future research should focus on scaling up the purification process, conducting in vivo efficacy and safety studies, and developing formulation strategies to enhance bioavailability.
Myricetin 3-O-β-D-glucopyranoside (Myricetin 3-O-glucoside) is a naturally occurring flavonol glycoside isolated from plant species including Tibouchina paratropica [1] [2] [3]. This compound has demonstrated promising biological activities, notably anti-leishmanial properties alongside anti-inflammatory and antimicrobial effects [1] [2] [3]. The compound's dual antioxidant and prooxidant potential, a characteristic of many flavonoids, is believed to contribute to its mechanism of action against Leishmania parasites [4]. These application notes provide a detailed protocol for the in vitro assessment of its anti-leishmanial activity, aimed at researchers in parasitology and drug discovery for neglected tropical diseases.
The following table summarizes the key biological activity data reported for this compound.
Table 1: Documented Biological Activities of this compound
| Assay Type | Reported Activity/IC₅₀ | Organism/Cell Line | Citation |
|---|---|---|---|
| Anti-leishmanial | Reported as active (specific IC₅₀ not provided) | Leishmania spp. | [1] [2] [3] |
| Anti-inflammatory | IC₅₀ = 21.2 μM | RAW264.7 mouse macrophages (inhibition of LPS-induced NO production) | [3] |
| General Bioactivity | Anti-inflammatory, antibacterial | From isolate descriptions | [1] [2] [3] |
For context in anti-leishmanial drug discovery, the table below outlines the typical target candidate profile (TCP) for a new compound, as defined by the Drugs for Neglected Diseases Initiative (DNDi) [5].
Table 2: DNDi Target Candidate Profile (TCP) for Visceral Leishmaniasis Hit Compounds
| Parameter | Target Criteria |
|---|---|
| Activity (Potency) | IC₅₀ < 10 μM against intracellular amastigotes of L. donovani or L. infantum [5] |
| Selectivity | ≥10-fold selectivity over mammalian cell lines [5] |
| In Vivo Efficacy | Demonstration of efficacy in a validated animal model (e.g., hamster) [5] |
| Safety | No structural alerts; clean in vitro safety pharmacology profile [5] |
Note: If aqueous solubility is a limitation for in vivo studies, the compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline [1].
This is the gold-standard primary assay for assessing anti-leishmanial activity [5].
Workflow Overview:
Detailed Procedure:
Host Cell Culture:
Parasite Infection:
Removal of Extracellular Parasites:
Compound Treatment:
Incubation:
Fixation and Staining:
Evaluation of Activity:
To ensure the anti-leishmanial activity is not due to general host cell toxicity, a parallel cytotoxicity assay is essential [5].
The exact mechanism of this compound against Leishmania is an area of active research. Based on the behavior of related flavonoids and current knowledge of antileishmanial drugs, the following interconnected pathways are hypothesized to contribute to its activity:
Key Mechanistic Insights:
Myricetin 3-O-β-D-glucopyranoside represents a promising natural product scaffold for anti-leishmanial drug discovery. The protocols outlined herein provide a robust framework for evaluating its efficacy and selectivity in vitro. Future work should focus on elucidating its precise molecular target, optimizing its structure for enhanced potency and pharmacokinetics, and validating its efficacy in vivo.
This compound (also known as myricetin 3-O-β-D-glucopyranoside) is a flavonol glycoside consisting of the flavonol myricetin bound to a glucose molecule at the 3-position. This structural configuration significantly influences its bioavailability and biological activity compared to its aglycone counterpart. The compound has been identified in various plant sources including Tibouchina paratropica, Hakmeitau beans, and Limonium tetragonum [1] [2]. The presence of multiple hydroxyl groups on its chemical structure, particularly the pyrogallol group on the B-ring, contributes to its enhanced biological activity compared to other flavonols [3]. These structural features enable potent antioxidant and anti-inflammatory effects through multiple mechanisms, making it a promising candidate for pharmaceutical development.
The compound demonstrates notable pharmacological potential beyond anti-inflammatory activity, including anti-Leishmanial and antimicrobial properties [1]. Research indicates that myricetin derivatives in general exhibit a broad spectrum of biological activities, including effects on tumors, inflammatory diseases, atherosclerosis, thrombosis, cerebral ischemia, diabetes, Alzheimer's disease, and pathogenic microbial infections [4]. The glycosylation at the 3-position appears to influence the compound's solubility, stability, and cellular uptake, thereby modulating its therapeutic efficacy. As natural products continue to provide valuable leads for drug development, this compound represents an interesting molecule for further investigation in the context of inflammatory disorders.
This compound exerts its anti-inflammatory effects through multi-target mechanisms involving key inflammatory pathways. In vitro studies have demonstrated that the compound significantly inhibits LPS-induced nitric oxide (NO) production in RAW264.7 macrophage cells with an IC₅₀ value of 21.2 μM [1]. This inhibition occurs through suppression of inducible nitric oxide synthase (iNOS) expression, a key enzyme responsible for elevated NO production during inflammation. Additionally, the compound downregulates cyclooxygenase-2 (COX-2) expression, reducing the production of inflammatory prostaglandins [5]. These effects on major inflammatory mediators position this compound as a dual-target anti-inflammatory agent with potential advantages over selective inhibitors.
Research on closely related analogs provides additional insights into potential mechanisms. Myricetin-3-O-β-D-glucuronide, a structurally similar compound, has demonstrated potent dual COX/LOX inhibition activity, affecting both cyclooxygenase and lipoxygenase pathways [6]. This dual inhibition capability is particularly valuable as it may result in more comprehensive anti-inflammatory effects while potentially reducing side effects associated with selective COX-2 inhibitors. The compound also modulates the production of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6, which are central to the inflammatory cascade [5]. These broad-spectrum effects on multiple inflammatory mediators contribute to the compound's overall anti-inflammatory efficacy.
Table 1: Key Signaling Pathways Modulated by this compound
| Pathway | Biological Effect | Experimental System | Reference |
|---|---|---|---|
| MAPK/AP-1 signaling | Inhibition of UVA-induced MMP-1 production | HaCaT keratinocytes | [7] |
| TGFβ/Smad pathway | Upregulation of collagen production | Human dermal fibroblasts | [7] |
| NF-κB signaling | Suppression of pro-inflammatory gene expression | RAW264.7 macrophages | [1] |
| JAK/STAT pathway | Modulation of cytokine signaling | Not fully characterized | [4] |
The anti-inflammatory activity of this compound involves complex modulation of intracellular signaling cascades. In UVA-irradiated skin cells, the compound significantly represses MAPK/AP-1 activation, thereby inhibiting the expression of matrix metalloproteinases (MMPs), particularly MMP-1 [7]. This pathway repression occurs through inhibition of UVA-mediated phosphorylation of p38, ERK, and JNK MAPKs, subsequently reducing AP-1 transcriptional activity. Concurrently, the compound activates the TGFβ/Smad pathway in human dermal fibroblasts, promoting collagen production and extracellular matrix maintenance [7] [2]. This dual mechanism of simultaneously inhibiting catabolic pathways while activating anabolic pathways represents a unique therapeutic approach for inflammatory tissue damage.
The following diagram illustrates the key signaling pathways modulated by this compound in inflammatory conditions:
Diagram 1: Signaling pathways modulated by this compound. The compound targets multiple inflammatory pathways, simultaneously inhibiting pro-inflammatory mediators while promoting anti-inflammatory processes.
Table 2: Quantitative Anti-inflammatory Activity of this compound and Analogs
| Assay System | Parameter Measured | Result | Reference |
|---|---|---|---|
| RAW264.7 macrophages | Inhibition of LPS-induced NO production | IC₅₀ = 21.2 μM | [1] |
| Carrageenan-induced rat paw edema | Anti-inflammatory activity (ED₅₀) | 15 μg/kg (Myricetin-3-O-β-D-glucuronide) | [6] |
| Adjuvant arthritis model (chronic) | Inhibition of inflammation | 18.1-20.6% at 150 μg/kg (Myricetin-3-O-β-D-glucuronide) | [6] |
| Perfused rabbit ear | Inhibition of PGI₂, PGD₂, PGE₂ release | Equivalent to 1 μg indomethacin | [6] |
| COX-1 enzyme inhibition | IC₅₀ value | 0.5 μM (intact cell system) | [6] |
| COX-1/COX-2 isolated enzyme | IC₅₀ values | 10 μM (COX-1), 8 μM (COX-2) | [6] |
| 5-LOX inhibition (RBL-1 cells) | IC₅₀ value | 0.1 μM | [6] |
| UVA-irradiated HaCaT keratinocytes | Inhibition of MMP-1 release | 66.6% at 25 μM | [7] [2] |
| UVA-irradiated HDFs | Inhibition of MMP-1 release | 4.8% at 25 μM | [7] [2] |
The quantitative anti-inflammatory data demonstrate that this compound and its analogs exhibit potent activity across diverse experimental systems. Notably, the compound shows significant dose-dependent efficacy in both acute and chronic inflammation models. In the carrageenan-induced rat paw edema model, myricetin-3-O-β-D-glucuronide demonstrated an ED₅₀ of 15 μg/kg, which compares favorably with indomethacin (ED₅₀ 10 mg/kg), indicating substantially greater potency [6]. This remarkable in vivo activity exceeds what would be predicted from in vitro enzyme inhibition data alone, suggesting that additional mechanisms or metabolic effects contribute to its efficacy.
The differential activity observed in various test systems highlights the importance of cellular context for the compound's effects. In UVA-irradiated skin cells, Myricetin 3-O-β-D-galactopyranoside (a closely related analog) reduced MMP-1 release by 66.6% in HaCaT keratinocytes but only by 4.8% in human dermal fibroblasts at the same concentration (25 μM) [7] [2]. This cell-type specific response may reflect differences in receptor expression, uptake mechanisms, or intracellular signaling machinery. The compound also demonstrated favorable gastrointestinal safety compared to conventional NSAIDs, with no gastric ulcers observed at 50 μg/kg/day administered for 6 days in rats [6].
While comprehensive pharmacokinetic data specifically for this compound are limited, related myricetin derivatives provide insights into its likely absorption and distribution characteristics. The glycosylated form of myricetin is expected to have improved water solubility compared to the aglycone, potentially enhancing its absorption profile. However, like many flavonoid glycosides, it may undergo hydrolysis by gut microbiota or intestinal enzymes before systemic absorption. Studies on myricetin derivatives have demonstrated oral bioavailability with efficacy in both local and systemic inflammation models following oral administration [6].
The safety profile of this compound appears favorable based on existing data. Cytotoxicity assessments in HaCaT keratinocytes showed no significant reduction in cell viability at concentrations up to 25 μM, while human dermal fibroblasts exhibited only a modest (7.57%) decrease in viability at this concentration [7] [2]. In an acute toxicity study conducted with a polyphenol-enriched fraction containing myricetin derivatives, no adverse effects were observed in mice, further supporting the compound's safety for therapeutic development [8]. The therapeutic window appears adequate, with anti-inflammatory effects observed at concentrations substantially below those causing cytotoxicity.
Purpose: To evaluate the inhibitory effect of this compound on LPS-induced nitric oxide production in mouse macrophage RAW264.7 cells.
Materials and Reagents:
Procedure:
Notes: Include a positive control (e.g., specific iNOS inhibitor) in each experiment. Ensure that tested concentrations do not significantly affect cell viability as determined by parallel MTT assays [1].
Purpose: To assess the in vivo anti-inflammatory activity of this compound in a acute inflammation model.
Materials and Reagents:
Procedure:
Notes: All procedures must be approved by the Institutional Animal Care and Use Committee. Dose selection should be based on preliminary range-finding studies [6].
The following workflow diagram illustrates the key steps in evaluating the anti-inflammatory activity of this compound:
Diagram 2: Experimental workflow for evaluating anti-inflammatory activity of this compound. The comprehensive approach includes in vitro screening, in vivo validation, and mechanistic studies to fully characterize compound efficacy.
Purpose: To evaluate the protective effects of this compound against UVA-induced inflammation and extracellular matrix degradation in skin cells.
Materials and Reagents:
Procedure:
Notes: Include appropriate controls (non-irradiated, UVA-irradiated without treatment). Verify that compound concentrations do not affect cell viability using MTT assay [7] [2].
This compound demonstrates significant potential for multiple therapeutic applications based on its diverse anti-inflammatory mechanisms. The compound's inhibitory effects on both COX-2 and 5-LOX pathways position it as a promising candidate for development as a dual-action anti-inflammatory agent that may circumvent limitations of selective COX-2 inhibitors [6]. Its modulation of MAPK/AP-1 signaling combined with activation of the TGFβ/Smad pathway suggests particular utility in dermatological applications, especially for photoaging and inflammatory skin conditions [7] [2]. The compound's suppression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) further supports its potential for chronic inflammatory conditions such as rheumatoid arthritis.
The structure-activity relationship studies indicate that specific structural features are critical for anti-inflammatory efficacy. Small modifications to the this compound structure can significantly reduce or abolish its activity [6]. The pyrogallol group on the B-ring appears particularly important for potent anti-inflammatory effects. Glycosylation at the 3-position influences both bioavailability and target engagement. These insights provide guidance for medicinal chemistry optimization programs aimed at improving potency, metabolic stability, and tissue distribution. Future development should focus on comprehensive ADMET profiling, formulation optimization for enhanced bioavailability, and expanded preclinical efficacy studies in disease-relevant models.
This compound (also known as myricetin-3-O-β-glucoside or myricetin-3-O-β-D-glucopyranoside) is a flavonol glycoside consisting of the flavonol myricetin conjugated to a glucose molecule at the 3-position of the C-ring. This structural configuration enhances its water solubility compared to the aglycone form (myricetin), potentially improving its bioavailability and biological activity. As a secondary metabolite widely distributed in plants, myricetin and its derivatives are found in various food sources including berries, fruits, vegetables, nuts, tea, and red wine [1] [2]. The compound demonstrates a range of biological activities, with recent research highlighting its significant antibacterial properties against both Gram-positive and Gram-negative pathogens [3] [1].
The structural basis for this compound's biological activity derives from its molecular features: the presence of multiple hydroxyl groups (particularly the hexahydroxy substitution pattern on the myricetin backbone) enables potent hydrogen bonding with biological targets, while the glucoside moiety facilitates membrane interaction and potentially influences target recognition. This combination of hydrophilic and hydrophobic regions allows the compound to interact with both membrane components and intracellular targets, contributing to its multi-mechanistic antibacterial approach [4] [1].
Table 1: Basic Properties of this compound
| Property | Description |
|---|---|
| Systematic Name | 3,5,7,3′,4′,5′-Hexahydroxyflavone-3-O-β-D-glucopyranoside |
| Chemical Formula | C₂₁H₂₀O₁₄ |
| Molecular Weight | 496.38 g/mol |
| Structural Features | Hexahydroxyflavonol with glucose at C3 position |
| Natural Sources | Myrcia species, berries, fruits, nuts, tea, red wine |
| Water Solubility | Enhanced compared to myricetin aglycone |
| Bioactivity Profile | Antimicrobial, antioxidant, anti-inflammatory |
This compound demonstrates a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative pathogens, though with varying potency. Research indicates that the compound shows particularly promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentration (MIC) values ranging from 0.156 to 0.625 mg/mL in studies of plant extracts containing this compound as a major constituent [3]. Against Gram-negative organisms, including Escherichia coli and Pseudomonas aeruginosa, the compound exhibits moderate activity, with MIC values generally ranging from 0.4 to 1.25 mg/mL [3] [5].
The antibacterial efficacy of this compound appears to be influenced by bacterial membrane composition, with generally greater activity observed against Gram-positive organisms. This differential activity likely relates to the outer membrane structure of Gram-negative bacteria, which presents a permeability barrier that reduces intracellular accumulation of antibacterial compounds. However, this compound remains effective against several Gram-negative pathogens through its ability to disrupt membrane integrity and inhibit virulence factor production [6] [5].
Table 2: Antibacterial Activity of this compound and Related Compounds
| Bacterial Strain | Compound | MIC Value | Assay Method | Key Findings |
|---|---|---|---|---|
| Staphylococcus aureus | This compound (in extract) | 0.625 mg/mL | Microdilution [3] | Significant growth inhibition |
| Bacillus cereus | This compound (in extract) | 0.156 mg/mL | Microdilution [3] | Potent growth inhibition |
| Escherichia coli | This compound (in extract) | 1.25 mg/mL | Microdilution [3] | Moderate activity observed |
| Pseudomonas aeruginosa | Myricetin | 0.4 mg/mL | Microdilution [5] | Virulence gene downregulation |
| E. coli NCIM 2065 | Quercetin | 400 μg/mL | Microdilution [4] | Reference compound activity |
| P. aeruginosa NCIM 20136 | Quercetin | 20 μg/mL | Microdilution [4] | Reference compound activity |
This compound exerts its antibacterial effects through multiple complementary mechanisms that collectively disrupt bacterial viability, virulence, and persistence. This multi-target approach is particularly valuable in mitigating the development of resistance, as simultaneous mutations in multiple target sites are statistically less likely to occur.
Membrane Integrity Disruption: this compound interacts with bacterial membrane components through hydrophobic interactions with lipid bilayers and hydrogen bonding with head groups of phospholipids. This interaction increases membrane permeability, leading to leakage of intracellular constituents including ions, nucleotides, and proteins. The loss of membrane potential compromises essential functions including energy generation and nutrient transport, ultimately resulting in bacterial cell death [1]. The glucoside moiety may enhance these interactions by providing additional hydrogen bonding capacity while the flavonol skeleton intercalates into the membrane structure.
Virulence Factor Suppression: this compound significantly reduces the expression of key virulence genes in pathogenic bacteria. In Pseudomonas aeruginosa, the compound downregulates quorum-sensing genes (lasI, pvdS, and rhlC) that coordinate population-level virulence factor production [5]. This suppression reduces the secretion of exoproteases, hemolysins, and other destructive enzymes without imposing direct bactericidal pressure, potentially limiting selective resistance development while mitigating pathogenicity.
Biofilm Formation Inhibition: The compound effectively impedes biofilm development by interfering with initial surface attachment, microcolony formation, and exopolysaccharide matrix production. Biofilms represent a primary defense mechanism for many pathogenic bacteria, conferring up to 1000-fold increased resistance to conventional antibiotics. This compound reduces exopolysaccharide synthesis and extracellular DNA (eDNA) release, both essential structural components of the biofilm matrix [4] [5]. Additionally, the compound may enhance penetration of existing biofilms when used in combination with conventional antibiotics.
Efflux Pump Inhibition: Preliminary evidence suggests that flavonols including this compound may interfere with bacterial efflux systems responsible for antibiotic extrusion [4]. By competing for binding sites or depleting energy resources required for efflux pump operation, the compound may increase intracellular accumulation of co-administered antibiotics, potentially restoring susceptibility to resistant strains.
The following diagram illustrates the multi-target antibacterial mechanisms of this compound:
The broth microdilution method provides a quantitative measure of antibacterial activity by determining the minimum inhibitory concentration (MIC) - the lowest concentration of a compound that prevents visible growth of a microorganism. This standardized protocol enables reproducible assessment of this compound efficacy against bacterial pathogens [3] [5].
This protocol assesses the ability of this compound to prevent biofilm formation and disrupt pre-formed biofilms through crystal violet staining and quantitative spectrophotometry [5].
Biofilm Inhibition Assay:
Biofilm Eradication Assay:
This protocol evaluates bacterial membrane disruption by this compound using propidium iodide (PI) uptake measured by flow cytometry. PI is a membrane-impermeant fluorescent dye that enters cells with compromised membranes and intercalates with DNA [1].
Despite promising antibacterial activity, several significant challenges must be addressed before this compound can be developed into a therapeutic agent. Current research remains predominantly in the preclinical phase, with limited studies specifically addressing the pharmacokinetic and safety profiles of this specific glycosylated form.
Limited Mechanistic Studies: While general antibacterial mechanisms of flavonoids have been described, specific structure-activity relationships for this compound remain inadequately characterized [6]. Most studies have focused on crude extracts or flavonoid mixtures rather than purified compounds, complicating data interpretation.
Pharmacokinetic Uncertainty: The metabolic fate of this compound following administration requires comprehensive investigation. Glycosylated flavonoids typically undergo hydrolysis by gut microbiota and phase II metabolism in the liver, potentially altering bioavailability and activity [1].
Formulation Challenges: The relatively high MIC values (typically in the μg/mL range) compared to conventional antibiotics may limit clinical utility without optimization of delivery systems or identification of synergistic combinations [3] [4].
Synergistic Combinations: Systematic investigation of this compound in combination with conventional antibiotics represents a promising approach to overcome bacterial resistance. Preliminary evidence suggests flavonoids can restore antibiotic efficacy against resistant strains through efflux pump inhibition and membrane permeabilization [4].
Nanoformulation Strategies: Advanced delivery systems including liposomal encapsulation, polymeric nanoparticles, and metal-organic frameworks could enhance bioavailability, target specificity, and residence time at infection sites [1].
Structural Optimization: Medicinal chemistry approaches could generate semi-synthetic derivatives with improved potency, spectrum, and pharmacokinetic properties while retaining the multi-target mechanism that limits resistance development.
In Vivo Efficacy Models: Well-designed animal studies using clinically relevant infection models are essential to validate antibacterial efficacy and safety in complex biological systems before human trials.
This compound represents a promising natural product scaffold for development as an antibacterial agent, particularly valuable for its multi-mechanistic action that simultaneously targets membrane integrity, virulence regulation, and biofilm formation. The comprehensive protocols provided herein enable standardized evaluation of its antibacterial properties, facilitating comparison across studies and laboratories. While significant research remains before clinical application, this compound and structurally optimized derivatives offer potential as novel therapeutic options addressing the critical challenge of antimicrobial resistance, possibly as adjuvants to conventional antibiotics. Future work should prioritize mechanism elucidation, pharmacokinetic optimization, and demonstration of efficacy in sophisticated infection models.
Inhibition of α-glucosidase is a established therapeutic strategy for managing postprandial hyperglycemia in Type 2 Diabetes Mellitus (T2DM). Flavonoids, a large class of natural compounds, are promising leads for developing novel α-glucosidase inhibitors with potentially fewer side effects than current drugs like acarbose [1].
Myricetin and its glycosylated derivatives, such as myricetin 3-O-galactoside, have demonstrated significant potential. The aglycone form (myricetin) is notably a potent inhibitor, with one study reporting an IC₅₀ of 11.63 ± 0.36 μM, ranking it among the strongest flavonoid inhibitors [1]. Understanding the structure-activity relationship and developing robust assays for these compounds is crucial for advancing antidiabetic drug discovery.
Structured data is key for comparing the efficacy of different compounds. The table below summarizes inhibitory data for myricetin and related flavonoids.
| Compound Name | IC₅₀ Value | Inhibition Type | Key Structural Features |
|---|---|---|---|
| Myricetin (aglycone) | 11.63 ± 0.36 μM [1] | Competitive [1] | Multiple hydroxyl groups (C4=O, 3-OH, 5'-OH critical for activity) |
| Myricetin (aglycone) | 40.7 ± 6.0 μg/mL [1] | Competitive [1] | - |
| Myricetrin (Myricetin 3-O-rhamnoside) | 98.5 ± 12.0 μg/mL [1] | Competitive [1] | Glycosylation at C-3 position |
| Quercetin (aglycone) | 10.92 ± 4.04 μM [1] | Information Missing | Hydroxylation pattern similar to myricetin |
| Acarbose (control) | 691.0 μg/mL [1] | Information Missing | Complex oligosaccharide |
Structure-Activity Relationship Notes:
This standard protocol is used for initial screening of inhibitory activity [3] [4].
Workflow Overview:
Materials & Reagents:
Procedure:
This protocol determines the inhibition mode (e.g., competitive, mixed-type) and inhibition constant (Kᵢ) [5] [4].
Materials & Reagents:
Procedure:
Molecular docking predicts the binding conformation and interactions between the inhibitor and α-glucosidase at the atomic level [2] [5].
Workflow Overview:
Procedure:
This compound (Myricetin 3-β-D-glucopyranoside) is a naturally occurring flavonol glycoside that has gained significant attention in biomedical research due to its diverse biological activities. This compound is classified as a flavonol, a subclass of flavonoids characterized by a 3-hydroxyflavone backbone. The chemical structure consists of the myricetin aglycone (3,5,7,3',4',5'-hexahydroxyflavone) linked to a glucose moiety at the 3-position via an O-glycosidic bond. This glycosylation pattern significantly influences the compound's solubility, stability, and biological activity compared to its aglycone counterpart [1] [2].
This compound is naturally present in various plant species, including Tibouchina paratropica, Hakmeitau beans, and Acacia mearnsii leaves [1] [3]. The compound exhibits a range of biological properties such as anti-leishmanial, anti-inflammatory, antimicrobial, antioxidant, and hypoglycemic activities, making it a promising candidate for therapeutic development [1] [3]. From a chemical perspective, this compound has a molecular formula of C₂₁H₂₀O₁₃ and a molecular weight of 480.38 g/mol [1]. The compound appears as a light yellow to yellow solid at room temperature and exhibits characteristic UV-Vis absorption maxima at 268 nm and 353 nm [1].
Weighing: Using an analytical balance, accurately weigh the appropriate amount of this compound powder. For a 10 mM stock solution in DMSO, weigh 4.80 mg of compound per 1 mL of final volume [1].
Solvent Addition: Transfer the weighed compound to a clean, dry volumetric flask. Add approximately 70% of the final volume of the selected solvent (DMSO recommended for highest concentration) [4].
Solubilization: Subject the mixture to sonication for 5-10 minutes at room temperature. Alternatively, vortex vigorously for 1-2 minutes until complete dissolution is achieved. The solution may require brief warming to 37°C if complete dissolution is not achieved at room temperature [1].
Volume Adjustment: Once completely dissolved, bring the solution to the final volume with the selected solvent and mix thoroughly.
Aliquoting: Aseptically aliquot the stock solution into sterile, light-protected vials to minimize freeze-thaw cycles and prevent light-induced degradation.
Storage: Label aliquots clearly with compound name, concentration, date, and storage conditions. Store at -20°C for short-term use (1 month) or -80°C for long-term storage (6 months) [1] [4].
Table 1: Solubility Profile of this compound in Different Solvents
| Solvent | Solubility | Recommended Concentration Range | Notes |
|---|---|---|---|
| DMSO | 50 mg/mL (104.08 mM) [4] | 10-100 mM | Recommended for highest concentration; hygroscopic |
| Ethanol | <1 mg/mL [1] | Up to 1 mM | Suitable for lower concentration applications |
| Aqueous Buffers | Poor [1] | Not recommended for stock solutions | Requires dilution from DMSO stock |
Critical Notes for Solution Stability:
This compound has demonstrated significant biological activities across multiple experimental models. The following table summarizes the key quantitative findings from recent research:
Table 2: Quantitative Biological Activities of this compound
| Biological Activity | Experimental Model | Key Metrics | Results | References | |-------------------------|------------------------|-----------------|-------------|----------------| | Anti-inflammatory | Mouse RAW264.7 cells | Inhibition of LPS-induced NO production | IC₅₀ = 21.2 μM [1] | | Antimicrobial | Anti-Leishmanial activity | Not specified | Significant activity reported [1] | | Antioxidant | DPPH assay | Free radical scavenging | Strong activity [3] | | Hypoglycemic | α-glucosidase inhibition | Enzyme inhibition | Significant inhibition [3] | | Hypoglycemic | α-amylase inhibition | Enzyme inhibition | Substantial inhibition capacity [3] |
The anti-inflammatory activity of this compound is particularly noteworthy, with demonstrated inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells [1]. This suggests potential applications in inflammatory condition research. Additionally, the compound's hypoglycemic effects through inhibition of carbohydrate-digesting enzymes position it as a interesting candidate for metabolic disorder research [3].
Objective: To evaluate the anti-inflammatory potential of this compound through inhibition of LPS-induced nitric oxide production in RAW264.7 macrophage cells.
Materials:
Procedure:
Data Analysis: Calculate IC₅₀ values using non-linear regression analysis of concentration-response curves. Statistical significance can be determined using one-way ANOVA with appropriate post-hoc tests.
Objective: To assess the antimicrobial potential of this compound against susceptible pathogens.
Materials:
Procedure:
Quality Control: Include growth control wells (medium + inoculum), solvent control wells (medium + inoculum + equivalent DMSO concentration), and positive control wells (medium + inoculum + known antimicrobials).
The diverse biological activities of this compound position it as a valuable compound for multiple research applications:
Metabolic Disease Research: The α-glucosidase and α-amylase inhibitory activities suggest potential applications in diabetes and metabolic syndrome research [3]. The compound's ability to modulate carbohydrate digestion warrants further investigation for glycemic control strategies.
Inflammation and Immunology Studies: With demonstrated NO inhibition in macrophages, this compound shows promise for studying inflammatory pathways and developing immunomodulatory strategies [1]. Future research should focus on elucidating its molecular targets in inflammatory signaling cascades.
Infectious Disease Research: The anti-leishmanial and antimicrobial activities indicate potential for parasitic and bacterial infection studies [1]. Mechanism of action studies would strengthen understanding of its microbial targets.
Neuroscience Research: While not directly demonstrated for the glucoside form, myricetin aglycone has shown neuroprotective effects in models of Alzheimer's, Parkinson's, and Huntington's diseases [5]. Investigation of the glucoside form in neurological contexts represents an interesting research direction.
Oncology Research: Related flavonoids have demonstrated anticancer effects through apoptosis induction and cell cycle modulation [2]. Similar investigations with this compound could reveal novel chemopreventive or therapeutic applications.
The following diagram illustrates the complete experimental workflow for preparing this compound stock solutions and assessing their anti-inflammatory activity:
Diagram 1: Experimental workflow for stock solution preparation and anti-inflammatory activity assessment
This compound represents a naturally derived flavonol glycoside with significant potential for biomedical research applications. This protocol provides detailed methodologies for stock solution preparation and biological activity assessment, with particular emphasis on its anti-inflammatory and hypoglycemic properties. Researchers should note the compound's limited solubility in aqueous buffers and implement appropriate solvent controls in experimental designs. Future research directions should include more comprehensive mechanistic studies, in vivo validation of observed activities, and exploration of structure-activity relationships to optimize its biological efficacy.
The table below summarizes common issues, their likely causes, and recommended solutions to improve your purification yield.
| Observed Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Low yield and poor resolution | Inefficient initial extraction from plant matrix. | Switch to Ultrasound-Assisted Deep Eutectic Solvent (UAE-DES) extraction. Systematically test DES formulations; Choline Chloride-Levulinic acid showed high efficiency for flavonoids [1]. |
| Co-elution with similar compounds | Standard HPLC methods lack resolution for structurally similar flavonoid glycosides. | Optimize the preparative HPLC method using Response Surface Methodology (RSM). A central composite design can find the optimal ternary mobile phase and conditions [2]. |
| Low final purity | Incomplete removal of closely related isomers and impurities during purification. | Employ a multi-step purification strategy: gel permeation chromatography (e.g., Sephadex LH-20) followed by optimized preparative HPLC [2]. |
| Low yield from plant source | The native plant content of the target compound is too low. | Consider enzymatic glycosylation to synthesize the compound. Use a recombinant glucosyltransferase (e.g., Cp3GT) to glucosylate the more readily available myricetin aglycone [3]. |
| Compound degradation | Exposure to high temperatures or enzymatic activity during processing. | For plant extracts, use freeze-drying instead of heat-drying to preserve thermolabile flavonoids [4]. For enzymatic synthesis, optimize culture conditions and add protease inhibitors to prevent degradation of the glucosyltransferase enzyme [3]. |
Here are detailed methodologies for the key solutions mentioned above.
This green extraction method can significantly improve initial yield [1].
For purifying isomers, a systematic approach is far more efficient than trial-and-error [2]. The workflow for this optimization is as follows:
This is a powerful alternative when isolation is impractical [3].
1. What are the most efficient modern methods for extracting Myricetin-3-O-glucoside? Recent research highlights techniques that combine multiple physical and chemical approaches to significantly boost extraction efficiency and speed compared to traditional methods.
2. What are the key factors to optimize in the IL-HSH-MAE process? Single-factor experiments and Box-Behnken design (BBD) have been used to maximize extraction conditions. The table below summarizes the optimized parameters for this coupled technique [1].
Table: Optimized Parameters for IL-HSH-MAE Extraction
| Parameter | Optimized Condition |
|---|---|
| Ionic Liquid | 0.1 M [C₄mim]Br |
| Homogenization Speed | 7,000 rpm |
| Homogenization Time | 120 seconds |
| Liquid/Solid Ratio | 24 mL/g |
| Extraction Temperature | 62 °C |
| Extraction Time | 15 minutes |
3. How does the stamen of Nelumbo nucifera (sacred lotus) compare to other flower parts as a source? The stamen is a significantly richer source of antioxidant flavonoids, including Myricetin-3-O-glucoside, than other floral parts. Research shows it has a higher total flavonoid content and greater DPPH radical scavenging activity compared to the whole flower or petals alone [2].
Problem: Low Extraction Yield of Target Compound
| Potential Cause | Recommended Solution |
|---|---|
| Suboptimal Solvent System | Switch to a green solvent like an Ionic Liquid (e.g., 0.1 M [C₄mim]Br). Using a coupled technique (IL-HSH-MAE) can considerably increase yield over traditional solvents like 60% ethanol [1]. |
| Inefficient Cell Disruption | Incorporate a high-speed homogenization step (e.g., 7,000 rpm for 120 s) to mechanically break down plant cell walls before extraction [1]. |
| Inadequate Extraction Energy | Employ microwave-assisted extraction to rapidly heat the sample, facilitating the transfer of compounds from the plant matrix to the solvent [1]. |
| Incorrect Material Preparation | Ensure your plant material is finely ground (e.g., 40-80 mesh) and dried (moisture <12%) to maximize the surface area for solvent contact [3]. |
Problem: Compound Degradation During Extraction
| Potential Cause | Recommended Solution |
|---|---|
| Excessive Temperature/Time | Optimize parameters using RSM. While higher temperatures can improve yield, they can also degrade anthocyanins and other sensitive compounds. An optimized temperature is often around 39-62°C [1] [4]. |
| Prolonged Extraction Time | Modern techniques like MAE can reduce extraction time to as little as 15 minutes, minimizing exposure to degrading conditions [1]. |
Protocol 1: Ionic Liquid-HSH-MAE for Efficient Extraction [1]
This protocol is designed for the rapid and efficient extraction of flavonoids from plant flowers.
Protocol 2: Multi-step Purification of Flavonoids [3]
This protocol outlines a method to obtain high-purity Myricetin-3-O-glucoside from a crude extract.
For quality control and quantification, a validated HPLC method is essential. The following method has been demonstrated for separating Myricetin-3-O-glucoside and other flavonoids from plant stamen extract [2].
The following diagram visualizes the complete journey from raw material to purified compound, integrating the protocols above.
The following table summarizes the quantitative stability data found in the search results.
| Condition | Observation / Metric | Value / Finding | Citation |
|---|---|---|---|
| Thermal Processing (in boiling water) | Stability compared to aglycone | More stable than myricetin (aglycone); glycosylation enhances thermal resistance. [1] | |
| Storage (in red wine, at 20°C/room temp in the dark) | Mean Retention Factor (RF) after 2-7 months* | 0.65 (Range: 0.49 - 0.89) [2] |
*Retention Factor (RF) is calculated as (Content After Processing / Content Before Processing). An RF of 1.0 means no loss, while an RF of 0.65 indicates an average loss of 35% of the initial compound over the storage period. [2]
To systematically evaluate the stability of this compound in your specific system, here are detailed methodologies based on the literature.
This method is adapted from a study on the stability of polyhydroxy flavonols in boiling water [1].
This methodology is based on studies monitoring compound stability in solutions like wine during storage. [2]
RF = (Measured Concentration at Time T / Initial Concentration) [2].Q1: How does the stability of this compound compare to its aglycone form, myricetin? this compound is significantly more stable than myricetin (the form without the sugar molecule). One study found that myricetin was the least stable among several flavonols in boiling water, while its glycosylated forms, including myricitrin (myricetin-3-O-rhamnoside), showed markedly higher stability. The presence of the glycoside group protects the compound from degradation. [1]
Q2: What are the main degradation products I should look for in my assays? While specific products for this compound are not listed, studies on myricetin (aglycone) show that thermal degradation primarily occurs through the opening of the heterocyclic C-ring. You can look for simpler aromatic compounds such as 1,3,5-benzenetriol, 3,4,5-trihydroxybenzoic acid, and 2,4,6-trihydroxybenzoic acid, which are common breakdown products of the flavonol structure. [1]
The table below summarizes the key physicochemical and handling parameters for myricetin 3-O-glucoside.
| Parameter | Details / Value | Implications for Experimental Work |
|---|---|---|
| Chemical Formula | C₂₁H₂₀O₁₃ [1] | - |
| Average Molecular Weight | 480.38 g/mol [2] | - |
| Aqueous Solubility | "Slightly soluble" in water [2] | The compound has inherently low solubility in pure aqueous buffers, requiring solubility-enhancing strategies for in vitro biological assays. |
| pKa (Predicted) | Strongest acidic pKa = 6.43 [2] | The compound is very weakly acidic. Solubility may be improved in slightly basic aqueous conditions (e.g., pH 7.4 buffers) where the compound is partially deprotonated. |
| Log P (Predicted) | 0.49 [2] | Indicates a slightly hydrophilic character, but the glycosylation does not confer high water solubility. |
| Stability Consideration | Related compound myricetin is stable at acidic pH but degrades under neutral/alkaline conditions [3] | While specific data for the glucoside is limited, solutions should be prepared fresh and tested for stability over the experimental timeframe, especially in buffers at pH > 6.0. |
Q1: My this compound is not dissolving in my aqueous buffer. What can I do? A: This is a common challenge. You can try the following strategies, which are also used for the related flavonoid dihydromyricetin [3]:
Q2: How can I analytically confirm the concentration and purity of my solution? A: High-Performance Liquid Chromatography (HPLC) is the most recommended method.
Q3: The bioactivity of my this compound seems lower than expected. What could be the reason? A: Consider these potential issues:
This is a standard protocol for preparing stock solutions of poorly soluble flavonoids [3].
This method is adapted from a validated protocol for quantifying flavonoids from Nelumbo nucifera stamen, which contains this compound [4].
Instrument Setup:
Calibration Curve:
Sample Analysis:
The diagram below outlines the logical workflow for addressing solubility issues, from initial assessment to final analysis.
The following diagram illustrates the analytical workflow for confirming the identity, concentration, and purity of your sample using HPLC.
The table below addresses common specific issues you might encounter during the HPLC analysis of Myricetin 3-O-glucoside.
| Question | Possible Cause | Proposed Solution |
|---|---|---|
| The peak for this compound is split or shows a shoulder. | Column issues (e.g., column head塌陷, contamination) [1]; Sample solvent too strong [1]; Sample decomposition or instability [1]. | Reverse and flush the column; use mobile phase to dissolve samples [1]; reduce injection volume; adjust mobile phase pH [1]. |
| The target peak is tailing or broadening severely. | Secondary interactions with the stationary phase (e.g., with residual silanols) [1]; Column contamination [1]; Inappropriate mobile phase pH [1]. | Use a higher quality C18 column (e.g., end-capped); add a small percentage of acid (e.g., 0.05-0.5% formic acid) to the mobile phase [2] [3] [1]; flush and clean the column. |
| I see a negative peak or a dip in the baseline. | The absorbance of the sample component is lower than that of the mobile phase at the detection wavelength [1]; Air bubble in the sample [1]. | Change the detection wavelength; ensure the sample is properly degassed and the injection loop is free of air [1]. |
| The retention time of this compound is unstable. | Inadequate equilibration of the HPLC system; fluctuations in mobile phase composition or flow rate; column temperature not stable. | Ensure a longer system equilibration time; prepare mobile phase accurately and use a well-maintained HPLC pump; utilize a column oven. |
| How can I confirm the purity of the this compound peak? | Co-elution of unresolved compounds. | Use a Diode Array Detector (DAD) to check for peak purity by comparing UV spectra across the peak [1]. For definitive confirmation, hyphenate with Mass Spectrometry (LC-MS). |
The following method, adapted from a 2022 study on Nelumbo nucifera stamens (which contain Myricetin-3-O-glucoside), has been validated for separating closely related flavonoids and can serve as a robust starting point [3].
Method Validation Data [3]: This method demonstrated excellent performance characteristics for flavonoid separation:
When problems arise, follow this logical pathway to identify and resolve the issue efficiently.
The core-shell column specified in the protocol is highly recommended for resolving complex flavonoid separations [3]. If you are still experiencing issues after following this guide, the problem may be related to the specific sample matrix, and further method optimization may be required.
Myricetin 3-O-glucoside (also known as Myricetin 3-β-D-glucopyranoside; CAS Number: 19833-12-6) is a naturally occurring flavonol glycoside consisting of the flavonol myricetin linked to a glucose molecule at the 3-position. This compound is found in various plant sources including Tibouchina paratropica, Hakmeitau beans, Acacia mearnsii leaves, Ribes nigrum (black currant), and Drosera rotundifolia (round-leaf sundew). [1] [2] [3]
Key Chemical Characteristics:
This compound exhibits multiple biological activities with potential therapeutic applications. The table below summarizes key quantitative data for easy comparison:
Table 1: Quantitative Biological Activity Profile of this compound
| Biological Activity | Experimental Model | Key Metrics/Results | Significance |
|---|---|---|---|
| Anti-inflammatory | LPS-induced RAW264.7 macrophages | IC₅₀ = 21.2 μM (inhibition of NO production) [1] | Potent inhibitor of inflammatory mediators |
| Antioxidant | DPPH/ABTS radical scavenging | Strong activity comparable to standards [2] | Contributes to cellular protection |
| Antimicrobial | Anti-Leishmanial assays | Significant activity reported [1] | Potential parasitic infection control |
| Hypoglycemic | α-Glucosidase inhibition | Significant inhibition demonstrated [2] | Type II diabetes management potential |
Protocol 1: Large-Scale Extraction from Plant Material [2]
Protocol 2: Sequential Solvent Partitioning
Protocol 3: Chromatographic Purification
Step 1: Macroporous Resin Chromatography (AB-8)
Step 2: Sephadex LH-20 Chromatography
Step 3: Preparative Reverse-Phase HPLC
Anti-inflammatory Activity Assessment [1]
Antioxidant Capacity Evaluation [2]
Hypoglycemic Activity Assessment [2]
Table 2: Troubleshooting Guide for this compound Experiments
| Problem | Potential Causes | Solutions | Prevention |
|---|---|---|---|
| Low extraction yield | Incomplete cell disruption, suboptimal solvent | Increase extraction time; optimize solvent ratio (70-80% methanol); multiple extractions | Standardize particle size (40-80 mesh); validate moisture content |
| Poor compound purity | Inadequate separation; column overloading | Optimize gradient elution; reduce sample load; add purification steps | TLC monitoring; analytical HPLC screening of fractions |
| Inconsistent bioactivity | Compound degradation; solvent effects | Use fresh preparations; control light exposure; standardize solvent evaporation | Store at -20°C in dark; minimize freeze-thaw cycles |
| Solubility issues | Glycoside crystallization | Use DMSO for stock solutions; dilute with aqueous buffers | Prepare fresh solutions; use solubilizing agents (≤1% DMSO) |
Q1: What are the primary natural sources of this compound for extraction?
Q2: What is the recommended storage condition to maintain compound stability?
Q3: Which analytical methods are most suitable for purity confirmation?
Q4: What solvent systems work best for biological assays?
Q5: How does the bioactivity of this compound compare to the aglycone (myricetin)?
This compound Anti-inflammatory Mechanism
This compound Experimental Workflow
For additional technical assistance regarding this compound:
Understanding the factors that lead to degradation is the first step in preventing it. The table below summarizes the primary stressors and their effects on Myricetin and its glycosides, which can be used to infer the stability of Myricetin 3-O-glucoside.
| Stressor | Effect on Compound | Key Findings & Mechanisms |
|---|---|---|
| pH | Alters stability & structure [1] | Relatively stable at pH 2; structure can differ with temperature [1]. |
| Temperature | Increases degradation rate [1] | High temperatures accelerate decomposition; stability differs with pH [1]. |
| Light | Causes photodegradation | Acts as a strong free radical scavenger, but can degrade under light [2]. |
| Oxidation | Leads to oxidative degradation | Scavenges reactive oxygen species (ROS) like •OH and ¹O₂ [2]; this protective action implies susceptibility to oxidative stress without proper handling. |
Here are specific FAQs and troubleshooting guides you can adapt for your support center.
Q1: What are the critical storage conditions for this compound?
Q2: What solvent systems are recommended for preparing stable solutions?
Q3: How does pH affect the stability of myricetin compounds during experiments?
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Rapid compound degradation in solution | Exposure to light or elevated temperatures. | Use amber vials for all solutions; perform experiments on ice or in a cold room; keep stock solutions frozen. |
| Unexpectedly low biological activity | Oxidative degradation or hydrolysis of the glucoside bond. | Include antioxidant agents (e.g., ascorbic acid) in buffers if appropriate for your assay; verify solution pH is not promoting hydrolysis. |
| Poor solubility in aqueous buffers | Low intrinsic solubility of the glycoside. | Consider using a small percentage of a compatible organic solvent (like DMSO) to create a stock solution before dilution in buffer. |
You can use the following methodologies to directly assess the stability of this compound under your specific experimental conditions.
This protocol is adapted from studies on the photodegradation of profenofos in the presence of myricetin [2].
Photolysis rate (%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.The following workflow diagrams the logical process for investigating and preventing degradation:
For researchers aiming to separate and quantify this compound, the following table summarizes a high-performance liquid chromatography with photodiode array detection (HPLC-PDA) method that has been successfully validated.
| Parameter | Specification / Condition |
|---|---|
| Column | C18 core-shell column (e.g., Kinetex C18, 5 µm) [1] |
| Mobile Phase | A: HPLC-grade water with 0.05% (v/v) formic acid B: Methanol with 0.05% (v/v) formic acid [1] | | Gradient | Starting condition: 80% A. Specific gradient not detailed in search results; optimization is required. | | Flow Rate | 1.0 mL/min [2] | | Column Temperature | 35 °C [2] | | Detection Wavelength | 350 nm [2] | | Injection Volume | 10 µL [2] | | Retention Time (Myr-3-O-Glc) | ~11.63 minutes [1] | | Method Resolution (Rs) | >1.5, indicating baseline separation [1] | | Peak Symmetry (Sym Fact) | 1.03, indicating a well-shaped peak [1] |
This method was reported to achieve excellent resolution, peak symmetry, and high repeatability for this compound and other flavonoids from Nelumbo nucifera (lotus) stamen extract [1]. Using a core-shell column can provide higher efficiency and better resolution compared to fully porous C18 columns [1].
Understanding validation parameters and compound characteristics is crucial for developing a robust analytical method.
Method Validation Data [1]
Chemical Properties of this compound [3]
Here are solutions to frequently encountered problems during flavonoid separation.
| Problem | Possible Causes | Solutions & Recommendations |
|---|---|---|
| Poor Resolution / Peaks not Baseline Separated | Inadequate column selectivity or mobile phase gradient. | Use a core-shell C18 column for higher efficiency [1]. Optimize the methanol/water gradient and add 0.05% formic acid to improve peak shape [1]. |
| Tailing or Fronting Peaks | Secondary interactions with column stationary phase. | Acidify the mobile phase with formic acid. Ensure the column is in good condition and not overloaded [1]. |
| Low Recovery / Poor Elution | Compound is too polar and elutes in void volume, or is retained too strongly. | For very polar compounds, use a weaker starting mobile phase (e.g., higher water percentage). For strong retention, ensure a strong wash with high organic solvent (e.g., 100% methanol) is included in the gradient. |
| Irreproducible Retention Times | Inconsistent mobile phase preparation, column temperature fluctuations, or column degradation. | Precisely prepare mobile phases. Maintain a stable column temperature (e.g., 35°C) [2]. Follow column cleaning and storage protocols. |
The following diagram illustrates the key steps for setting up and running the HPLC analysis.
To ensure successful separation of this compound:
This compound is confirmed to be a light-sensitive compound. The supplier explicitly recommends protecting it from light during transportation and storage [1] [2].
Storage Conditions and Stability
The table below summarizes the recommended storage conditions to maintain the compound's stability [1] [2].
| Form | Temperature | Recommended Storage Duration |
|---|---|---|
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In solvent (e.g., DMSO) | -80°C | 6 months |
| In solvent (e.g., DMSO) | -20°C | 1 month |
How should I prepare and store stock solutions to minimize degradation?
What are the signs that my this compound may have degraded? While the search results do not provide specific data, you can monitor for common signs of flavonoid degradation:
I need to run a cell-based assay that requires the compound to be in culture media for 48 hours. How can I ensure stability? For long-term exposure in transparent culture plates, take additional protective measures:
The following diagram outlines a logical workflow for diagnosing and addressing potential light-degradation issues in your experiments.
When planning experiments, the following workflow can help you systematically integrate light-protection measures.
The available information confirms that This compound is light-sensitive and requires protection from light at all stages of handling [1] [2]. The core strategy is to minimize light exposure from the moment the vial is opened, through solution preparation, and during biological assays.
The table below lists the half-maximal inhibitory concentration (IC₅₀) values for myricetin-related compounds and common controls, which can be used for potency comparison.
| Compound / Extract | IC₅₀ Value | Positive Control (Acarbose) IC₅₀ | Citation |
|---|---|---|---|
| Myricetin-3-O-(2″-O-galloyl)-α-L-rhamnoside | 1.32 μM | ~200 μM (hundredfold higher) | [1] |
| Myricetin-3-O-(4″-O-galloyl)-α-L-rhamnoside | 1.77 μM | ~200 μM (hundredfold higher) | [1] |
| Quercetin | 2.28 μg/mL (approx. 7.55 μM) | 471.04 μg/mL | [2] |
| Luteolin | 4.84 μg/mL (approx. 17.1 μM) | 471.04 μg/mL | [2] |
| 3-O-methylquercetin | 4.22 μg/mL (approx. 13.1 μM) | 471.04 μg/mL | [2] |
| Myricetin (general activity noted) | Among the most potent flavonols in comparative studies | --- | [1] [3] |
The following methodology is a synthesis of the standard protocol used in the cited research [1] [4] [2]. You can adapt it for evaluating myricetin 3-O-glucoside.
Inhibition (%) = [1 - (A_sample - A_sample_blank) / (A_control - A_control_blank)] × 100
where A_sample is the absorbance of the well with the enzyme, inhibitor, and substrate; A_sample_blank is the absorbance of the well with the inhibitor and substrate but no enzyme; A_control is the absorbance of the well with the enzyme and substrate but no inhibitor; and A_control_blank is the absorbance of the well with only the substrate [4].The high potency of the galloylated myricetin derivatives is attributed to specific molecular interactions.
The table below summarizes the methodologies used in different studies to isolate, purify, and characterize myricetin 3-O-glucoside and related compounds.
| Plant Source | Extraction Method | Purification & Separation Techniques | Characterization & Analysis Techniques | Citation |
|---|---|---|---|---|
| Acacia mearnsii leaves | Ultrasound-assisted extraction with 80% aqueous methanol [1] | Solvent partition, Macroporous resin (AB-8) column, Sephadex LH-20 column, Preparative RP-HPLC [1] | HPLC, Mass Spectrometry, NMR [1] | |
| Carob leaves (Ceratonia siliqua L.) | Acetone extraction [2] | Not specified in excerpt | NMR (1H, 1D selective NOESY, HSQC-TOCSY, HMBC), Mass Spectrometry [2] | |
| Myrcia multiflora leaves | Infusion (hot water) [3] | Not specified in excerpt | HPLC-HRMS, qNMR [3] |
Advanced NMR techniques are essential for confirming the structure of this compound. The following workflow outlines a general process for its structural elucidation, integrating methods from the identified protocols.
Based on the cited research, the table below compiles key NMR chemical shifts reported for myricetin glycosides, which serve as critical benchmarks for validating this compound.
| Nucleus / Group | Chemical Shift (δ, ppm) | Experimental Conditions & Notes | Citation |
|---|---|---|---|
| 1H NMR (OH(5)) | ~12.70 | Acidified DMSO-d6, 800 MHz; characteristic of intramolecular H-bond with C4 carbonyl. [2] | |
| 13C NMR (C4) | 179.61 | Acidified DMSO-d6; confirmed presence of C2–C3 double bond. [2] | |
| 13C NMR (C5) | 163.21 | Acidified DMSO-d6; identified via HMBC correlation with OH(5). [2] | |
| 13C NMR (C6) | 100.54 | Acidified DMSO-d6; identified via HMBC correlation with OH(5). [2] | |
| 13C NMR (C10) | 105.89 | Acidified DMSO-d6; identified via HMBC correlation with OH(5). [2] |
The table below summarizes the key mass spectrometry data for confirming Myricetin 3-O-glucoside.
| Parameter | Value / Characteristic |
|---|---|
| Molecular Formula | C₂₁H₂₀O₁₃ [1] [2] |
| Accurate Mass ([M-H]⁻) | 479.0821 m/z [3] |
| Primary MS/MS Fragments | 316, 271, 179, 151 m/z [3] |
| Ion Mode | Negative (ESI-) [3] |
| Key Diagnostic Ions | Y₀⁻ ion: 317 m/z (myricetin aglycon) Cross-ring cleavages: 271, 179, 151 m/z [3] |
Here are the methodologies adopted from recent studies for confirming this compound.
Sample Preparation & Instrumentation: The compound is typically dissolved in a methanol or methanol/water mixture for direct infusion or LC-MS analysis. The foundational methodology involves using a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an ESI source, operating in negative ion mode [3] [4]. This setup provides the high mass accuracy needed to distinguish between isobaric compounds and confidently assign molecular formulas.
Data Acquisition & Fragmentation: After detecting the deprotonated molecule [M-H]⁻ at 479.0821 m/z, this ion is selected as the precursor for collision-induced dissociation (CID). The resulting MS/MS spectrum is analyzed for the characteristic fragment ions. The loss of the glucosyl moiety (162 Da) generates the myricetin aglycon ion (Y₀⁻) at 317 m/z [3] [4]. Further cross-ring cleavages of the sugar unit and breakdown of the aglycon produce the other signature fragments at 316, 271, 179, and 151 m/z [3].
The following diagram illustrates the logical workflow for the confirmation process:
The table below summarizes experimental data on the anti-inflammatory effects of myricetin and its glycosylated derivatives from key studies.
| Compound Name | Experimental Model | Key Findings / Potency | Mechanism of Action | Citation |
|---|---|---|---|---|
| Myricetin-3-O-β-D-glucuronide (MGL) | Carrageenan-induced rat paw edema (acute) | ED~50~: 15 μg/kg (p.o.); Indomethacin ED~50~: 10 mg/kg | COX-1, COX-2, and 5-LOX inhibitor | [1] |
| Adjuvant-induced arthritis in rats (chronic) | Inhibition: 18.1% (left paw), 20.6% (right paw) at 150 μg/kg | Inhibition of PGI~2~, PGD~2~, and PGE~2~ release | [1] | |
| Myricetin-3-O-β-D-galactopyranoside (M3G) | UVA-irradiated HaCaT keratinocytes | ↓ MMP-1 release by 66.6% at 25 μM | Repression of MAPK/AP-1 signaling; Activation of TGFβ/Smad | [2] |
| UVA-irradiated human dermal fibroblasts (HDFs) | ↑ Type I procollagen production by 9.0% at 25 μM | Repression of MAPK/AP-1 signaling; Activation of TGFβ/Smad | [2] | |
| Myricetin (aglycone) | Preclinical models (various) | Powerful antioxidant and anti-inflammatory potential; modulates NF-κB, PI3K/Akt, MAPK pathways | Broad-spectrum modulator of cell signaling pathways and inflammation markers (e.g., TNF-α, IL-6) | [3] [4] [5] |
For researchers aiming to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.
1. Carrageenan-Induced Rat Paw Edema [1]
2. Adjuvant-Induced Arthritis [1]
3. UVA-Irradiated Skin Cell Model [2]
Understanding how these compounds work at a molecular level and how their structure influences their activity is crucial for drug development.
Signaling Pathways: Myricetin glycosides exert anti-inflammatory effects through multiple pathways. As demonstrated with M3G, they can repress the MAPK/AP-1 pathway, which is responsible for upregulating matrix-degrading enzymes like MMP-1, and simultaneously activate the TGFβ/Smad pathway, which promotes collagen production [2]. The aglycone, myricetin, is a broad-spectrum modulator that also targets key pathways like PI3K/Akt, NF-κB, and JAK/STAT [5].
Structure-Activity Relationship (SAR):
The following diagram illustrates the key anti-inflammatory mechanisms of Myricetin 3-O-β-D-galactopyranoside (M3G) in skin cells, integrating the pathways described in the research.
glucuronide (MGL), Myricetin 3-O-β-D-galactopyranoside (M3G), and the parent myricetin aglycone under identical experimental conditions is not available in the current literature. Future research should focus on such comparative studies.
For researchers, the reproducibility of experimental data is crucial. The table below outlines key experimental findings and the methodologies used to obtain them.
| Biological Activity | Experimental Model | Protocol / Assay Description | Key Findings |
|---|---|---|---|
| Anti-inflammatory [1] | Mouse macrophage cell line (RAW264.7) | Cells pretreated with compound, then stimulated with LPS (Lipopolysaccharide) for 18 hours. Nitric oxide (NO) production measured by Griess reaction [1]. | IC₅₀ = 21.2 µM (Inhibition of LPS-induced NO production) [1]. |
| Anti-Leishmanial [1] | Leishmania species | Information limited; cited as a primary activity. | Shows activity against Leishmania parasites [1]. |
The biological activity of myricetin and its glycosides is closely tied to its chemical structure. The diagram below illustrates the general metabolic and action pathway of flavonoid glycosides like Myricetin 3-O-glucoside, based on common biological principles.
Key structural features influencing activity include:
For research and development, several factors are important:
The table below summarizes the key validated biological activities of Myricetin 3-O-glucoside and related compounds for comparison.
| Biological Activity | Compound Tested | Experimental Model | Key Findings / Potency | Citation |
|---|---|---|---|---|
| Antioxidant | This compound (W1) | In vitro (DPPH, ABTS, FRAP assays) | Strong activity, though slightly less potent than myricitrin | [1] |
| Myricetin (aglycone) | In vitro (DPPH radical-trapping) | Lower IC₅₀ (superior activity) vs. Myricetin-3-O-galactoside | [2] | |
| α-Glucosidase Inhibition | This compound (W1) | In vitro enzymatic assay | Significant inhibition | [1] |
| Myricitrin (W3) | In vitro enzymatic assay | Significant inhibition | [1] | |
| α-Amylase Inhibition | Myricitrin (W3) | In vitro enzymatic assay | Substantial inhibitory capacity | [1] |
| Anti-Osteoporotic | Myricetin 3-O-β-D-galactopyranoside (M3G) | Human Bone Marrow-Mesenchymal Stromal Cells (hBM-MSCs) | Stimulated osteoblastogenesis via Wnt/BMP pathways; suppressed adipogenesis | [3] |
| Anti-inflammatory & Antimicrobial | This compound | Not specified (reported as effects) | Reported to have anti-inflammatory and anti-bacterial effects | [4] |
For a deeper dive, here are the methodologies and quantitative data behind some of the key findings.
1. Antioxidant and Hypoglycemic Activity from *Acacia mearnsii*
2. Mechanism of Reduced Antioxidant Activity by 3-O-glycosylation
This mechanism can be visualized in the following pathway:
3. Anti-Osteoporotic Activity